2',3'-cGAMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H24N10O13P2 |
|---|---|
Molecular Weight |
674.4 g/mol |
IUPAC Name |
2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33) |
InChI Key |
XRILCFTWUCUKJR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the History of 2',3'-cGAMP Discovery in Innate Immunity
The elucidation of the cyclic GMP-AMP synthase (cGAS)-STING (Stimulator of Interferon Genes) pathway and its second messenger, 2',3'-cyclic GMP-AMP (this compound), represents a paradigm shift in our understanding of innate immunity. This pathway is a primary mechanism for detecting cytosolic DNA, a danger signal indicating pathogen invasion or cellular damage, and initiating a robust inflammatory and antiviral response.[1] This technical guide provides a comprehensive history of the key discoveries, details the pivotal experiments, presents relevant quantitative data, and illustrates the core signaling cascade.
The Pre-Discovery Landscape: A Sensor for Cytosolic DNA
Prior to the identification of cGAS, it was well-established that the presence of double-stranded DNA (dsDNA) in the cell's cytoplasm triggered the production of type I interferons (IFNs).[1] The adaptor protein STING was identified as an essential component in this response; cells lacking STING could not produce type I IFNs when exposed to cytosolic dsDNA.[1][2][3] However, a direct interaction between DNA and STING could not be demonstrated, pointing to the existence of an upstream DNA sensor and a potential intermediary signaling molecule.[4] The central mystery was how the cell detected the cytosolic DNA and relayed that signal to STING.
Discovery of cGAS: The Elusive Cytosolic DNA Sensor
The breakthrough in identifying the direct DNA sensor came from the laboratory of Zhijian 'James' Chen at the University of Texas Southwestern Medical Center.[5][6][7] Their team employed a classic biochemical approach to isolate the factor responsible for activating the STING pathway.
The core of the strategy was to separate cellular components and test their ability to reconstitute the immune response in a controlled in vitro system.
-
Lysate Preparation: A cytosolic extract (S100) was prepared from murine L929 cells, which are known to mount a strong IFN response to cytosolic DNA.
-
Biochemical Fractionation: The S100 extract was subjected to multiple rounds of column chromatography, separating proteins based on their physical and chemical properties (e.g., ion exchange, size exclusion).
-
Reconstitution Assay: Each resulting protein fraction was added to digitonin-permeabilized L929 cells. These permeabilized cells lack a functional cytosol but have intact organelles, including the STING-containing endoplasmic reticulum. The addition of herring testis DNA was used to stimulate the reaction.
-
Activity Readout: Pathway activation was measured by monitoring the phosphorylation and dimerization of the transcription factor IRF3, a key downstream event following STING activation.[1]
-
Purification and Identification: Through this iterative process, a single protein was purified that, in the presence of DNA, could generate the STING-activating substance. This protein was identified via mass spectrometry as a previously uncharacterized protein, which the researchers named cyclic GMP-AMP synthase (cGAS) .[1][8][9]
Subsequent studies characterized the binding properties of cGAS, revealing it to be a high-affinity, length-dependent DNA sensor.
| Parameter | Value | Method | Comments |
| DNA Binding Affinity (Kd) | 87.6 nM | Not Specified | Two helical turns of dsDNA were required for this binding affinity.[10] |
| Minimal DNA Length | ~20-40 bp | IFN Response Assay | Minimum length required to elicit a robust interferon response.[11] |
| Optimal DNA Length | > 36 bp | In vitro cGAMP Synthesis | Required for optimal cGAS enzymatic activity.[10] |
Identification of this compound: A Novel Second Messenger
With cGAS identified as the DNA sensor and enzyme, the next step was to determine the identity of the small molecule it synthesized to activate STING.[9][12]
-
Enzymatic Synthesis: Purified recombinant cGAS was incubated with its substrates, ATP and GTP, in the presence of dsDNA to generate the STING activator in large quantities.[2]
-
Purification: The reaction supernatant, which was confirmed to activate STING, was purified using affinity purification chromatography and high-performance liquid chromatography (HPLC).[1][2]
-
Structural Analysis: The purified molecule was subjected to mass spectrometry, which revealed its identity as cyclic GMP-AMP (cGAMP).[1] Further structural analysis, including 2D NMR spectroscopy and enzymatic digestion, uncovered its unique chemical structure. Unlike bacterial cyclic dinucleotides which have two 3'-5' phosphodiester bonds, the cGAMP produced by mammalian cGAS contained one 2'-5' and one 3'-5' linkage.[4][13] This novel molecule was named This compound .[4][14]
Functional studies quickly revealed that the unique 2',3' mixed-linkage structure of the endogenous ligand allows it to bind to STING with significantly higher affinity than bacterial cyclic dinucleotides.[4]
| Ligand | STING Variant | Binding Affinity (Kd) | Method |
| This compound | Human STING | ~100-500 nM (IC50) | Cell-based assays |
| 3',3'-cGAMP (Bacterial) | Human STING | Lower Affinity | Functional Assays |
| c-di-GMP (Bacterial) | Human STING | Lower Affinity | Functional Assays |
Note: Specific Kd values from biophysical assays like ITC vary across publications, but consistently show this compound having the highest affinity for human STING. The IC50 values for STING inhibitors that bind the same pocket are in the nanomolar range, suggesting a high-affinity interaction for the natural ligand.[15]
The Complete cGAS-STING Signaling Pathway
The discovery of cGAS and this compound solidified our understanding of the core pathway for cytosolic DNA sensing.
-
DNA Sensing: Cytosolic dsDNA binds to and activates cGAS.[16]
-
Second Messenger Synthesis: Activated cGAS synthesizes this compound from ATP and GTP.[1][16]
-
STING Activation: this compound acts as a second messenger, binding directly to the STING dimer located on the endoplasmic reticulum (ER).[1][14]
-
Conformational Change & Translocation: Ligand binding induces a significant conformational change in STING, leading to its translocation from the ER through the Golgi apparatus.[17]
-
Kinase Recruitment & Activation: This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[14][18]
-
IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor IRF3.[1]
-
Nuclear Translocation & Gene Expression: Phosphorylated IRF3 dimerizes, translocates into the nucleus, and drives the transcription of hundreds of genes, including those for type I interferons and other pro-inflammatory cytokines.[1][14]
Conclusion and Therapeutic Implications
The discovery of cGAS as the cytosolic DNA sensor and this compound as its second messenger solved a long-standing puzzle in innate immunity.[2][5][6] This series of discoveries, driven by elegant biochemistry, has provided a detailed molecular framework for how cells initiate immune responses to DNA viruses, retroviruses, and intracellular bacteria, as well as to self-DNA in autoimmune and cancerous conditions.[5][7] For drug development professionals, the cGAS-STING pathway presents a highly attractive target. The development of STING agonists, often synthetic this compound analogs, is a major focus in cancer immunotherapy to stimulate anti-tumor immunity.[19][20] Conversely, STING inhibitors are being pursued for the treatment of autoimmune diseases like lupus, which are driven by inappropriate pathway activation.[7][15]
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. 10th anniversary of discovering cGAMP: synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenbarberlaboratory.com [glenbarberlaboratory.com]
- 4. invivogen.com [invivogen.com]
- 5. pnas.org [pnas.org]
- 6. Hunting down the elusive cytosolic-DNA sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Discovery of cGAS as a DNA-Sensing Enzyme That Triggers Inflammation: 2024 Albert Lasker Basic Medical Research Award. | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cGAS is activated by DNA in a length‐dependent manner | EMBO Reports [link.springer.com]
- 12. Scientists Discover Cellular Mechanism that Triggers Immune Responses to DNA | HHMI [hhmi.org]
- 13. This compound | AAT Bioquest [aatbio.com]
- 14. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. cGAS, an innate dsDNA sensor with multifaceted functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UTSW researchers determine structures of elusive innate immunity protein | EurekAlert! [eurekalert.org]
- 19. 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
mechanism of 2',3'-cGAMP activation of the STING pathway
An In-depth Technical Guide on the Mechanism of 2',3'-cGAMP Activation of the STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections as well as cellular damage. The activation of this pathway is initiated by the binding of the second messenger molecule 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (this compound), which is synthesized by cyclic GMP-AMP synthase (cGAS) upon sensing double-stranded DNA. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the this compound-mediated activation of the STING signaling cascade. It details the structural rearrangements in STING upon ligand binding, the subsequent signal transduction events, and the key experimental methodologies used to elucidate this pathway. This document is intended to be a valuable resource for researchers and professionals involved in immunology, oncology, and drug development targeting the STING pathway.
Introduction
The cGAS-STING signaling pathway plays a pivotal role in host defense against pathogens and in anti-tumor immunity.[1][2][3] Cytosolic double-stranded DNA (dsDNA), a danger signal, is detected by cGAS, which then synthesizes this compound.[1][4] This cyclic dinucleotide acts as a second messenger, binding directly to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[1][4] This binding event triggers a cascade of events, including STING's conformational change, trafficking, and the activation of downstream signaling molecules, ultimately leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[3][5][6] Understanding the precise mechanism of STING activation by this compound is crucial for the development of novel therapeutics for a range of diseases, including infections, autoimmune disorders, and cancer.
The Core Signaling Pathway: From cGAMP Binding to Gene Transcription
The activation of the STING pathway is a multi-step process that involves significant conformational changes, subcellular trafficking, and a series of post-translational modifications.
Ligand Binding and STING Dimerization
Under basal conditions, STING exists as a dimer on the ER membrane.[7][8] The binding of this compound to the cytosolic ligand-binding domain (LBD) of the STING dimer is the initial and critical step in pathway activation.[1][3] this compound is unique in that it contains mixed phosphodiester linkages (one 2'-5' and one 3'-5'), which allows it to bind to STING with much higher affinity compared to other cyclic dinucleotides.[9]
Upon binding, this compound induces a significant conformational change in the STING dimer. The LBD undergoes a "closed" conformation, effectively enclosing the cGAMP molecule.[3][10][11] This structural rearrangement involves an inward rotation of the monomers towards the ligand-binding pocket and the formation of a four-stranded β-sheet "lid" that seals the pocket.[12]
STING Oligomerization and Trafficking
The cGAMP-induced conformational change exposes a polymerization interface on the STING dimer, leading to the formation of higher-order oligomers.[4][12] This oligomerization is a crucial step for the activation of downstream signaling. Cryo-electron microscopy (cryo-EM) studies have revealed that cGAMP binding leads to a 180° rotation of the LBD relative to the transmembrane domain, facilitating the side-by-side packing of STING dimers into tetramers and larger oligomers.[12][13]
Activated STING oligomers then translocate from the ER to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus.[3][5][7][8] This trafficking is essential for the recruitment and activation of downstream signaling components.
Recruitment and Activation of TBK1 and IRF3
At the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate the TANK-binding kinase 1 (TBK1).[3][5] The C-terminal tail (CTT) of STING is crucial for this interaction.[1][14] TBK1, upon recruitment, autophosphorylates and becomes activated.
Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[14][15][16][17] STING functions as a scaffold, bringing both TBK1 and IRF3 into close proximity to facilitate this phosphorylation event.[14][16][17] Mutations in STING that disrupt its binding to IRF3 abrogate IRF3 phosphorylation without affecting TBK1 activation, highlighting the specific scaffolding role of STING.[14][17]
Nuclear Translocation and Gene Induction
Phosphorylated IRF3 forms a dimer, which then translocates to the nucleus.[4][15] In the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, leading to the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[3][15]
In addition to the IRF3 pathway, STING activation can also lead to the activation of the nuclear factor κB (NF-κB) pathway, which further contributes to the inflammatory response.[2][10][15]
Quantitative Data on STING Activation
The following table summarizes key quantitative data related to the this compound-mediated activation of the STING pathway.
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (Kd) of this compound to STING | High Affinity | Human | Isothermal Titration Calorimetry (ITC) | [18] |
| EC50 of this compound for IFN-β induction | ~70 µM | Human PBMCs | ELISA | [19] |
| EC50 of this compound for IFN-β induction | 124 µM | THP-1 cells | ELISA | [19] |
| Resolution of human STING-cGAMP complex | 1.88 Å | Human | X-ray Diffraction | [9] |
| Resolution of human STING CTD-cGAMP complex | 2.01 Å | Human | X-ray Diffraction | [20] |
| Cryo-EM resolution of human STING (apo dimer) | ~3.6 Å | Human | Cryo-EM | [12] |
| Cryo-EM resolution of chicken STING (cGAMP-bound tetramer) | ~4.2 Å | Chicken | Cryo-EM | [12] |
Experimental Protocols
The elucidation of the STING activation mechanism has been made possible through a variety of sophisticated experimental techniques.
In Vitro STING Activation Assay
This protocol describes a method to assess the activation of the STING pathway in cultured cells by measuring the induction of a downstream reporter gene, such as interferon-β.
Materials:
-
HEK293T cells or THP-1 cells[19]
-
Plasmids: pGL3-IFNβ-firefly Luc, pRL-CMV-renilla Luc, pMCSV-hSTING[21]
-
This compound
-
Lipofectamine 2000 or a similar transfection reagent[21]
-
Dual-Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Plate HEK293T cells in a 24-well plate at a density of 200,000 cells per well.[21]
-
Plasmid Transfection: Co-transfect the cells with the IFNβ-Luc reporter plasmid, the CMV-Luc control plasmid, and the human STING expression plasmid using Lipofectamine 2000 according to the manufacturer's instructions.[21]
-
cGAMP Treatment: After 18-24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0.5–2 µg/mL) complexed with a transfection reagent to facilitate intracellular delivery.[21]
-
Incubation: Incubate the cells for another 18-24 hours.[21]
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The fold induction of the IFN-β promoter is then calculated relative to untreated cells.
X-ray Crystallography of the STING-cGAMP Complex
This technique provides high-resolution structural information on the interaction between STING and this compound.
General Workflow:
-
Protein Expression and Purification: Express the C-terminal domain (CTD) of human STING in E. coli and purify it to homogeneity using chromatography techniques.
-
Complex Formation: Incubate the purified STING CTD with a molar excess of this compound.
-
Crystallization: Screen for crystallization conditions using various buffers, precipitants, and additives. Optimize the conditions to obtain diffraction-quality crystals.
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.[18]
-
Structure Determination and Refinement: Process the diffraction data and determine the crystal structure using molecular replacement. Refine the atomic model against the experimental data.[9][20]
Cryo-Electron Microscopy (Cryo-EM) of Full-Length STING
Cryo-EM allows for the structural determination of large protein complexes, such as the full-length STING oligomers, in a near-native state.
General Workflow:
-
Sample Preparation: Purify full-length STING protein. For the activated state, incubate the protein with this compound.
-
Grid Preparation: Apply a small volume of the protein solution to an EM grid, blot away the excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Data Acquisition: Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution 3D map of the STING protein.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it.[12][13]
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key processes in the this compound-mediated activation of the STING pathway.
Conclusion
The activation of the STING pathway by this compound is a highly regulated and complex process that is central to the innate immune response to cytosolic DNA. The binding of cGAMP induces significant conformational changes in the STING dimer, leading to its oligomerization and trafficking to the Golgi. There, it acts as a scaffold for the activation of the TBK1-IRF3 signaling axis, culminating in the production of type I interferons and other inflammatory cytokines. The detailed mechanistic understanding of this pathway, facilitated by advanced techniques such as X-ray crystallography and cryo-EM, provides a solid foundation for the rational design of novel therapeutics that can modulate STING activity for the treatment of a wide range of human diseases. Continued research in this area holds great promise for the development of next-generation immunotherapies.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TBK1 recruitment to STING activates both IRF3 and NF-kappaB that mediate immune defense against tumors and viral infections [cancer.fr]
- 3. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STING trafficking as a new dimension of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. rcsb.org [rcsb.org]
- 10. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 17. STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ancient Origin of cGAS-STING Reveals Mechanism of Universal 2′,3′ cGAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. rcsb.org [rcsb.org]
- 21. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2',3'-cGAMP as a Second Messenger: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP). This noncanonical cyclic dinucleotide is a potent activator of the STimulator of INterferon Genes (STING) pathway, a central axis of the innate immune system. The activation of STING initiates a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, which are essential for antimicrobial defense, anti-tumor immunity, and the regulation of autoimmune responses. This technical guide provides an in-depth examination of the synthesis, function, and regulation of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the associated signaling pathways and workflows.
Introduction: The cGAS-STING Pathway
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The presence of DNA in the cytoplasm is a potent danger signal, indicative of viral or bacterial infection, or cellular damage.[1] The cGAS-STING pathway is the primary mechanism for sensing cytosolic dsDNA in mammalian cells.[2]
The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to dsDNA in a sequence-independent manner.[3] This binding induces a conformational change and dimerization of cGAS, activating its enzymatic function.[1][3] Activated cGAS utilizes adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) as substrates to synthesize the second messenger this compound. This molecule is unique for its mixed 2'-5' and 3'-5' phosphodiester linkages.[2]
This compound then binds with high affinity to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[4] Ligand binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER through the Golgi apparatus to perinuclear vesicles.[5] During this trafficking process, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][7] Phosphorylated IRF3 forms a homodimer, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other immunomodulatory genes.[6][8]
Quantitative Data
The precise regulation and high-affinity interactions within the cGAS-STING pathway are critical for a properly calibrated immune response. The following tables summarize key quantitative data related to the components of this pathway.
Table 1: Enzyme Kinetics
This table details the kinetic parameters for the synthesis of this compound by cGAS and its degradation by the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key extracellular hydrolase.[9][10]
| Enzyme | Substrate | Km (μM) | kcat (min-1) | Reference |
| cGAS (prokaryotic) | ATP | 393.0 ± 15.3 | 2.4 ± 0.3 | [9] |
| cGAS (prokaryotic) | GTP | 94.2 ± 11.1 | 2.6 ± 0.2 | [9] |
| ENPP1 | This compound | 15 | 240 (4 s-1) | [9][11] |
| ENPP1 | ATP | 20 | 720 (12 s-1) | [9][11] |
Table 2: Binding Affinities
This table presents the dissociation constants (Kd) for the critical binding interactions within the pathway, highlighting the high-affinity binding of this compound to STING and cGAS to dsDNA.
| Binding Partners | Kd | Method | Reference |
| Human STING + this compound | 4.6 nM | Not Specified | [12] |
| Human STING + this compound | ~60 nM | ITC | |
| Human STING + this compound | 0.543 µM | SPR | |
| Human STING + 3',3'-CDNs | >1 µM | Not Specified | [12] |
| Full-length cGAS + dsDNA | ~90 nM | Fluorescence Anisotropy | |
| Mouse cGAS + dsDNA (≥36 bp) | 87.6 nM | Not Specified | |
| Human cGAS (catalytic domain) + dsDNA | ~20 µM | ITC |
Table 3: Cellular Concentrations of this compound
Measuring the concentration of this compound provides a direct readout of cGAS activity. These concentrations can vary significantly based on cell type, the nature of the stimulus, and the activity of degradative enzymes like ENPP1.
| Cell Line / Condition | Intracellular Conc. | Extracellular Conc. | Method | Reference |
| 4T1-Luc (mouse breast cancer) | ~150 nM | Not Detected (without ENPP1 inhibitor) | LC-MS/MS | [10] |
| MC38 (mouse colon cancer) | Not Specified | ~10 nM (after 48h with ENPP1 inhibitor) | LC-MS/MS | [10] |
| 293T cGAS ENPP1-/- | ~200-400 nM | ~20-60 nM (after 24h) | LC-MS/MS | [10] |
| HIV-1 infected THP1 cells | Detectable | Not Specified | Mass Spectrometry |
Signaling Pathways and Logical Relationships
Visualizing the signaling cascade and regulatory relationships is crucial for understanding the role of this compound. The following diagrams were generated using the Graphviz DOT language.
Diagram 1: The cGAS-STING Signaling Pathway
Caption: Overview of the cGAS-STING signaling cascade.
Diagram 2: Regulation of Extracellular this compound
Caption: Paracrine signaling and extracellular regulation of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound and the cGAS-STING pathway.
In Vitro cGAS Activity Assay
This biochemical assay measures the production of this compound by recombinant cGAS and is commonly used to screen for inhibitors.[1]
Principle: Recombinant cGAS is incubated with its substrates (ATP and GTP) and a dsDNA activator. The reaction is stopped, and the amount of this compound produced is quantified, typically by ELISA or LC-MS/MS.
Materials:
-
Recombinant human cGAS (e.g., 10-50 nM final concentration)[1]
-
dsDNA (e.g., Herring Testis DNA or a long synthetic oligonucleotide, 5-10 ng/µL final concentration)[1]
-
ATP and GTP stock solutions (e.g., 100 µM final concentration each)[1]
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT[1]
-
Stop Solution: 0.5 M EDTA[1]
-
96- or 384-well assay plates
-
Detection reagents (e.g., this compound ELISA Kit)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds (inhibitors) in DMSO, followed by a further dilution in Assay Buffer. Ensure the final DMSO concentration is consistent and low (e.g., <1%).
-
Thaw recombinant cGAS, dsDNA, ATP, and GTP on ice.
-
Prepare a master mix of cGAS and dsDNA in Assay Buffer.
-
Prepare a master mix of ATP and GTP in Assay Buffer.
-
-
Assay Plate Setup:
-
Add the diluted test compounds or vehicle control to the appropriate wells of the assay plate.
-
Add the cGAS/dsDNA master mix to all wells except the 'No Enzyme' control.
-
Include controls: No Enzyme (Assay Buffer only), No Inhibitor (Vehicle), and No DNA.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the ATP/GTP master mix to all wells.
-
Mix the plate gently.
-
Incubate at 37°C for 30-90 minutes. The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding Stop Solution (EDTA) to each well.
-
-
cGAMP Quantification:
-
Quantify the this compound produced in each well using a validated method such as a competitive ELISA, following the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (No Enzyme control) from all other readings.
-
Normalize the data to the No Inhibitor control (100% activity).
-
Plot the normalized cGAMP production against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro cGAS activity/inhibition assay.
Quantification of this compound by Competitive ELISA
This protocol provides a general outline for a competitive ELISA, a common method for quantifying this compound from cell lysates or in vitro reactions.
Principle: Free this compound in the sample competes with a fixed amount of a this compound-HRP (Horseradish Peroxidase) conjugate for binding to a limited amount of anti-2',3'-cGAMP antibody. The amount of HRP conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample. The plate is pre-coated with a secondary antibody (e.g., anti-rabbit IgG) to capture the primary antibody complex.
Materials:
-
This compound ELISA Kit (containing pre-coated plate, standard, antibody, HRP tracer, wash buffer, and substrate)
-
Samples (cell lysates, supernatants, or reaction products)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Standard Curve Preparation:
-
Prepare a serial dilution of the provided this compound standard in the appropriate assay buffer to create a standard curve (e.g., from 100 ng/mL down to ~6 pg/mL).[1]
-
-
Sample Preparation:
-
Lyse cells using a compatible lysis buffer (e.g., M-PER™).
-
Clarify lysates by centrifugation.
-
Dilute samples as necessary with assay buffer to fall within the range of the standard curve.
-
-
Assay Protocol:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the this compound polyclonal antibody to each well (except blank and total activity wells).
-
Add the this compound-HRP tracer to each well (except the blank).
-
Seal the plate and incubate with shaking for 1-2 hours at room temperature.
-
-
Washing and Development:
-
Wash the plate multiple times (e.g., 4-5 times) with Wash Buffer to remove unbound reagents.
-
Add TMB substrate to each well and incubate for ~30 minutes at room temperature, protected from light.
-
Stop the reaction by adding the Stop Solution. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm within 30 minutes of stopping the reaction.
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve by plotting the absorbance (or %B/B0) versus the logarithm of the standard concentration.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Western Blot for STING Pathway Phosphorylation
This protocol is used to detect the activation of the STING pathway by measuring the phosphorylation of key signaling proteins: STING, TBK1, and IRF3.[6][7]
Principle: Cells are treated with a STING agonist. Whole-cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize the phosphorylated forms of STING (e.g., p-STING Ser365), TBK1 (p-TBK1 Ser172), and IRF3 (p-IRF3 Ser396).
Materials:
-
Cultured cells (e.g., THP-1 monocytes, RAW264.7 macrophages)
-
STING agonist (e.g., this compound, dsDNA with a transfection reagent)
-
Ice-cold PBS
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies: Rabbit anti-p-STING, anti-p-TBK1, anti-p-IRF3. Also include antibodies for total STING, TBK1, IRF3, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
(Optional) Pre-treat with inhibitors if studying pathway blockade.
-
Stimulate cells with a STING agonist for the desired time (e.g., 1-6 hours). Include an unstimulated control.[7]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice with supplemented Lysis Buffer.
-
Scrape cells, collect the lysate, and centrifuge at >14,000 x g for 15 minutes at 4°C to pellet debris.[6]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with Lysis Buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the signal using an imaging system.
-
Quantify band intensities. Normalize the phosphoprotein signal to the corresponding total protein signal or the loading control.
-
Immunofluorescence Microscopy for STING Trafficking
This protocol allows for the visualization of STING's subcellular localization and its translocation from the ER upon activation.[5]
Principle: Cells grown on coverslips are treated with a STING agonist, then fixed, permeabilized, and stained with an antibody against STING. A fluorescently labeled secondary antibody allows for visualization by fluorescence or confocal microscopy. Co-staining with markers for specific organelles (e.g., ER, Golgi) can confirm translocation.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
STING agonist (e.g., this compound)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5-10% BSA in PBS[5]
-
Primary antibody: Rabbit anti-STING
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with a STING agonist or vehicle control for the desired time (e.g., 1-4 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.[5]
-
Wash again with PBS.
-
Permeabilize cell membranes with Permeabilization Buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block non-specific antibody binding with Blocking Buffer for 1 hour.[5]
-
Incubate with the primary anti-STING antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. Compare the punctate, perinuclear localization of STING in stimulated cells to the diffuse, ER-like pattern in untreated cells.
-
Conclusion
This compound is the definitive second messenger linking cytosolic DNA sensing by cGAS to the activation of the STING-dependent innate immune response. Its unique 2'-5', 3'-5' mixed phosphodiester linkage confers high-affinity binding to STING, ensuring a potent and specific signaling output.[2] The function of this compound is not cell-autonomous; it can be transferred between cells, acting as a paracrine "immunotransmitter" to alert neighboring cells to danger, a process of particular importance in the tumor microenvironment. The synthesis, concentration, and degradation of this compound are tightly regulated, and its dysregulation is implicated in autoimmune diseases and cancer.[6] The experimental protocols and quantitative data provided in this guide serve as a critical resource for researchers and drug development professionals aiming to further elucidate the roles of this compound and therapeutically modulate the cGAS-STING pathway for the treatment of human diseases.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The structural basis for 2′−5′/3′−5′-cGAMP synthesis by cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2′3′-cGAMP interactome identifies 2′3′-cGAMP/Rab18/FosB signaling in cell migration control independent of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multi-Enzyme Cascade Reaction for the Production of 2'3'-cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The 2',3'-cGAMP Signaling Cascade: A Core Axis in Antiviral Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
The innate immune system constitutes the first line of defense against invading pathogens. A pivotal component of this system is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway, which is responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. The activation of this pathway culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust antiviral response. This technical guide provides a comprehensive overview of the 2',3'-cGAMP signaling cascade, detailing its molecular mechanisms, key players, and the experimental methodologies used to investigate its function.
The Core Signaling Cascade: From DNA Sensing to Interferon Production
The cGAS-STING pathway is initiated by the recognition of double-stranded DNA (dsDNA) in the cytoplasm by the enzyme cyclic GMP-AMP synthase (cGAS).[1][2][3] This recognition is sequence-independent, but cGAS shows a preference for longer dsDNA fragments.[2] Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, activating its enzymatic function.[3] Activated cGAS catalyzes the synthesis of a unique cyclic dinucleotide, 2',3'-cyclic GMP-AMP (this compound), from ATP and GTP.[4] This molecule acts as a second messenger, diffusing through the cytoplasm to activate the next component of the pathway.[4]
The receptor for this compound is the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[2] Under basal conditions, STING exists as a dimer on the ER membrane.[5] The binding of this compound to the cytosolic domain of STING induces a significant conformational change, leading to STING oligomerization and its translocation from the ER through the Golgi apparatus to perinuclear vesicles.[2][5]
This translocation and oligomerization of STING serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1).[2][6] TBK1, in turn, phosphorylates STING on multiple residues, creating docking sites for downstream signaling molecules.[2] One of the key substrates of activated TBK1 is the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] TBK1-mediated phosphorylation of IRF3 induces its dimerization and subsequent translocation into the nucleus.[2] Nuclear IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes, such as IFN-β, driving their transcription.[7]
In addition to the IRF3 axis, the cGAS-STING pathway also activates the nuclear factor-κB (NF-κB) signaling pathway.[7] This activation is also dependent on TBK1 and leads to the transcription of a broad range of pro-inflammatory cytokines and chemokines, which work in concert with type I interferons to establish a potent antiviral state.[7]
Figure 1. The cGAS-STING signaling pathway in antiviral response.
Quantitative Data Summary
The interactions and activities of the key components in the this compound signaling cascade have been quantified in numerous studies. This section summarizes some of these key quantitative parameters.
Table 1: Binding Affinities and Dissociation Constants (Kd)
| Interacting Molecules | Species | Method | Kd Value | Reference |
| This compound and STING (C-terminal domain) | Human | Isothermal Titration Calorimetry (ITC) | ~4.6 nM | [2] |
| This compound and STING | Human | Surface Plasmon Resonance (SPR) | 0.543 µM | [8] |
| Compound 8d and STING | Human | Surface Plasmon Resonance (SPR) | 0.038 µM | [8] |
| STING and TBK1 | Human | Surface Plasmon Resonance (SPR) | 1.1 µM | [4] |
| STING (with cGAMP) and TBK1 | Human | Surface Plasmon Resonance (SPR) | 0.3 µM | [4] |
Table 2: IC50 and EC50 Values for cGAS and STING Modulators
| Compound | Target | Assay Type | Species | IC50/EC50 Value | Reference |
| cGAS Inhibitors | |||||
| cGAS-IN-1 | cGAS | Biochemical | Human | 2.28 µM (IC50) | [1] |
| cGAS-IN-1 | cGAS | Biochemical | Mouse | 1.44 µM (IC50) | [1] |
| RU.521 | cGAS | Biochemical | Mouse | 0.11 µM (IC50) | [1] |
| RU.521 | cGAS | Biochemical | Human | 2.94 µM (IC50) | [1] |
| G140 | cGAS | Biochemical | Human | 14.0 nM (IC50) | |
| G140 | cGAS | Biochemical | Mouse | 442 nM (IC50) | [3] |
| G150 | cGAS | Biochemical | Human | 10.2 nM (IC50) | [9] |
| STING Agonists | |||||
| This compound | STING | IFN-β Induction (THP-1 cells) | Human | ~50 µM (EC50) | |
| ADU-S100 | STING | IRF3 Reporter (THP-1 cells) | Human | 3.03 µg/mL (EC50) | [10] |
| ADU-S100 | STING | NF-κB Reporter (THP-1 cells) | Human | 4.85 µg/mL (EC50) | [10] |
| diABZI | STING | IFN-β Secretion | Human | 3.1 ± 0.6 μM (EC50) | [11] |
| KAS-08 | STING | ISG Reporter (THP-1 cells) | Human | 0.18 µM (EC50) | [11] |
Experimental Protocols
Investigating the this compound signaling cascade involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro cGAS Activity Assay
This assay measures the ability of recombinant cGAS to produce this compound in the presence of dsDNA.
Materials:
-
Recombinant human cGAS
-
dsDNA (e.g., Herring Testes DNA)
-
ATP and GTP
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 0.5 M EDTA
-
This compound ELISA kit for quantification
Procedure:
-
Prepare a reaction mixture containing assay buffer, dsDNA (5-10 ng/µL), and recombinant cGAS (10-50 nM).
-
Initiate the reaction by adding a mixture of ATP and GTP (final concentration of 100 µM each).
-
Incubate the reaction at 37°C for 30-90 minutes.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of this compound produced using a competitive ELISA kit according to the manufacturer's instructions.[3]
STING, TBK1, and IRF3 Phosphorylation by Western Blot
This method is used to detect the activation of STING, TBK1, and IRF3 by observing their phosphorylation status.
Materials:
-
Cell line with a functional STING pathway (e.g., THP-1, RAW 264.7)
-
STING agonist (e.g., this compound)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with inhibitors if applicable, or with vehicle control.
-
Stimulate cells with a STING agonist (e.g., 1-5 µg/mL of this compound) for 1-3 hours.
-
Lyse the cells with ice-cold RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image.[12]
IRF3 Dimerization by Native-PAGE
This technique allows for the visualization of IRF3 dimerization, a key step in its activation.
Materials:
-
Whole-cell extracts from stimulated and unstimulated cells
-
Native-PAGE gels (7.5% acrylamide (B121943) without SDS)
-
Upper chamber buffer: 25 mM Tris, 192 mM glycine, pH 8.4, with 1% deoxycholate
-
Lower chamber buffer: 25 mM Tris, 192 mM glycine, pH 8.4
-
Native sample buffer: 62.5 mM Tris-HCl, pH 6.8, 15% glycerol, bromophenol blue
-
Anti-IRF3 antibody
Procedure:
-
Pre-run the native-PAGE gel with the respective chamber buffers for 30 minutes at 40 mA.
-
Prepare whole-cell extracts (10-15 µg) in native sample buffer.
-
Load samples onto the gel and run electrophoresis for 60 minutes at 25 mA.
-
Transfer proteins to a membrane and perform immunoblotting with an anti-IRF3 antibody to visualize monomeric and dimeric forms.
NF-κB Reporter Assay
This cell-based assay quantifies the activation of the NF-κB pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Treat the cells with STING agonists or other stimuli for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to NF-κB activity.[7]
Type I Interferon (IFN-β) ELISA
This assay quantifies the amount of secreted IFN-β in the cell culture supernatant.
Materials:
-
Cell culture supernatants from stimulated and unstimulated cells
-
Human or mouse IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Collect cell culture supernatants after stimulation.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-β based on a standard curve.
Figure 2. A generalized experimental workflow for studying cGAS-STING pathway activation.
Logical Framework of Antiviral Response
The activation of the this compound signaling cascade sets in motion a series of events that collectively establish an antiviral state within the host. This logical progression is crucial for containing and eliminating viral infections.
The initial detection of viral DNA by cGAS and the subsequent production of this compound serve as a danger signal, alerting the cell to the presence of an intruder. The activation of STING and the downstream phosphorylation of IRF3 and activation of NF-κB are the central processing steps that translate this danger signal into a transcriptional response.
The production of type I interferons is a critical output of this pathway. Secreted interferons act in both an autocrine and paracrine manner, binding to interferon receptors on the surface of infected and neighboring cells. This initiates the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs). The protein products of these ISGs have diverse antiviral functions, including the inhibition of viral replication, the degradation of viral nucleic acids, and the enhancement of adaptive immune responses.
Simultaneously, the NF-κB-mediated production of pro-inflammatory cytokines and chemokines contributes to the recruitment of immune cells, such as natural killer cells and T cells, to the site of infection. These cells play a direct role in eliminating infected cells and further amplifying the immune response.
Figure 3. Logical flow from viral DNA detection to the establishment of an antiviral state.
Conclusion
The this compound signaling cascade is a fundamental and highly regulated pathway in innate immunity. Its intricate network of molecular interactions provides multiple points for therapeutic intervention. A thorough understanding of the quantitative aspects of this pathway and the experimental methodologies used to study it is essential for researchers and drug development professionals seeking to modulate its activity for the treatment of viral infections, autoimmune diseases, and cancer. The data and protocols presented in this guide serve as a valuable resource for advancing our knowledge of this critical antiviral defense mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of STING binding with and phosphorylation by TBK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VAX014 Activates Tumor-Intrinsic STING and RIG-I to Promote the Development of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 12. reddit.com [reddit.com]
The Structural Basis of 2',3'-cGAMP Binding to STING: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) protein is a central adaptor in the innate immune response to cytosolic DNA. Its activation by the endogenous second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) initiates a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines. The precise molecular interactions underpinning this activation are of paramount interest for the development of novel therapeutics for a range of diseases, including cancer and autoimmune disorders. This technical guide provides an in-depth analysis of the structural basis for this compound binding to STING, offering a comprehensive resource for researchers, scientists, and drug development professionals. We present a summary of the key structural and biophysical data, detailed experimental protocols for studying this interaction, and visual representations of the associated signaling pathways and molecular mechanisms.
Introduction
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage and tumorigenesis.[1] Upon binding to dsDNA, cGAS synthesizes this compound, a cyclic dinucleotide with a unique mixed phosphodiester linkage.[2] This molecule acts as a second messenger, binding directly to the STING protein, which resides primarily in the endoplasmic reticulum (ER).[2][3]
The binding of this compound to STING induces a significant conformational change, leading to its activation, oligomerization, and translocation from the ER to the Golgi apparatus.[4][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[6] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of genes encoding type I interferons and other inflammatory cytokines.[1][6]
Understanding the high-affinity and specific interaction between this compound and STING at a molecular level is crucial for the rational design of small molecule agonists and antagonists targeting this pathway. This guide will delve into the structural details of this interaction, providing a foundation for further research and therapeutic development.
The cGAS-STING Signaling Pathway
The activation of the cGAS-STING pathway is a multi-step process that translates the detection of cytosolic dsDNA into a robust innate immune response. The diagram below illustrates the key events in this signaling cascade.
References
- 1. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2',3'-cGAMP function in host defense against pathogens
An In-depth Technical Guide to the Function of 2',3'-cGAMP in Host Defense Against Pathogens
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclic GMP-AMP (this compound) is a pivotal second messenger in the metazoan innate immune system. It is the direct product of cyclic GMP-AMP synthase (cGAS), a cytosolic DNA sensor that becomes activated upon binding to pathogen-derived or misplaced host DNA. As the endogenous high-affinity ligand for the STING (Stimulator of Interferon Genes) protein, this compound initiates a robust signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is critical for mounting an effective defense against a wide array of viral and bacterial pathogens. This guide provides a comprehensive technical overview of the this compound signaling axis, its role in host defense, quantitative data, key experimental methodologies, and the molecular pathways involved.
The Core cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is a fundamental mechanism for detecting cytosolic DNA, a hallmark of infection or cellular damage.[1][2]
-
DNA Sensing by cGAS : In its inactive state, cGAS resides in the cytoplasm. The presence of double-stranded DNA (dsDNA) in the cytosol, originating from viruses, intracellular bacteria, or damaged mitochondria, triggers the activation of cGAS.[2][3] cGAS binds to dsDNA in a sequence-independent manner.[4]
-
Synthesis of this compound : Upon DNA binding, cGAS undergoes a conformational change and oligomerization, activating its nucleotidyltransferase function.[2] Using ATP and GTP as substrates, cGAS synthesizes this compound, a cyclic dinucleotide featuring a unique noncanonical phosphodiester linkage [G(2',5')pA(3',5')p].[5][6]
-
STING Activation : this compound diffuses from its site of synthesis and binds to STING, a transmembrane protein dimer located on the endoplasmic reticulum (ER).[2][7] This binding event induces a significant conformational change in the STING dimer, leading to its activation and subsequent trafficking.[8]
-
Downstream Signal Transduction : Activated STING translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[2][5] During this transit, STING recruits and activates TANK-binding kinase 1 (TBK1).[2] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β).[1][5] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, inducing the expression of various pro-inflammatory cytokines.[4][6]
Caption: The canonical cGAS-STING signaling pathway.
Role in Host Defense
Antiviral Defense
The cGAS-STING pathway is paramount for defense against DNA viruses. Cells from cGAS-deficient mice fail to produce type I IFNs in response to infection with DNA viruses like Herpes Simplex Virus-1 (HSV-1).[4] Consequently, these mice are highly susceptible to lethal infection.[4] The pathway is also activated by retroviruses, which produce a DNA intermediate during their lifecycle.[9]
Beyond the infected cell, this compound can be packaged into budding virions.[9][10] Upon infection of a new cell, this virion-packaged cGAMP can directly activate STING, leading to a rapid antiviral response before the virus has a chance to replicate extensively.[9][10]
Antibacterial Defense
Cytosolic sensing of bacterial DNA or bacterial-derived cyclic dinucleotides (CDNs) activates the STING pathway.[2][3] This is crucial for controlling infections by intracellular bacteria such as Listeria monocytogenes and Mycobacterium tuberculosis.[3][11] Interestingly, in some invertebrate models like the sea anemone Nematostella vectensis, this compound induces a robust antibacterial response that is dependent on NF-κB but predates the evolution of the interferon system, suggesting an ancient and conserved role in antibacterial immunity.[12][13]
Intercellular Communication and Bystander Activation
This compound functions not only as a second messenger within a single cell but also as an "immunotransmitter" that alerts neighboring cells to danger.[7][14] It can be transferred from an infected cell to adjacent uninfected cells through gap junctions.[10] This bystander activation primes surrounding cells, creating a localized antiviral or antimicrobial state that helps to contain the spread of the pathogen.[10] Specific membrane transporters, such as SLC19A1, have also been identified as importers of extracellular this compound into immune cells.[7][15]
Quantitative Data Summary
The precise biochemical interactions and cellular responses within the cGAS-STING pathway have been quantified in numerous studies.
| Parameter | Value | Organism/System | Reference(s) |
| Binding Affinity (Kd) | |||
| This compound to human STING | ~3.79 nM | Human | [16][17] |
| c-di-GMP to human STING | ~1.21 µM | Human | [16] |
| 3',3'-cGAMP to human STING | ~1.04 µM | Human | [16] |
| Enzyme Activity | |||
| cGAS Specific Activity | 1 pmole cGAMP/min per unit | Human (recombinant) | |
| ELISA Performance | |||
| Detection Range | 6.1 pg/ml - 100,000 pg/ml | In vitro ELISA | [18] |
| Sensitivity (80% B/B₀) | ~85.3 pg/ml (126 pM) | In vitro ELISA | |
| Lower Limit of Detection | ~9.6 pg/ml (14.2 pM) | In vitro ELISA | [18] |
| Cellular Stimulation | |||
| This compound for STING activation (Digitonin) | ~4 µM | HEK293T cells | [19] |
| This compound for STING activation (in media) | >100 µM | HEK293T cells | [19] |
Key Experimental Protocols
Detailed methodologies are crucial for studying the this compound pathway. Below are protocols for key experiments.
Quantification of this compound by Competitive ELISA
This protocol allows for the sensitive measurement of this compound concentrations in cell lysates or other biological samples.[20]
Methodology:
-
Sample Preparation:
-
Culture cells (e.g., THP-1 monocytes) to the desired density and treat with stimuli (e.g., DNA transfection) to induce cGAS activation.
-
Harvest and wash cells with PBS.
-
Lyse cells using a suitable lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent or 1% NP-40 buffer).[21]
-
Centrifuge the lysate at >10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis. Determine total protein concentration using a BCA assay.
-
-
ELISA Procedure (Competitive):
-
Prepare a standard curve using the provided this compound standard, typically ranging from pg/ml to ng/ml.
-
Add standards and diluted samples to a microtiter plate pre-coated with anti-rabbit IgG antibodies.
-
Add anti-rabbit this compound antibody and a this compound-peroxidase (HRP) conjugate to each well.
-
Incubate for the recommended time (e.g., 2 hours) at room temperature. During this time, free this compound in the sample/standard competes with the HRP-conjugate for binding to the primary antibody.
-
Wash the plate multiple times to remove unbound reagents.
-
Add a peroxidase substrate (e.g., TMB). Incubate for ~30 minutes to allow color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the this compound concentration in the samples by interpolating from the standard curve.
-
Caption: Experimental workflow for this compound quantification by ELISA.
Monitoring Downstream Signaling via Western Blot
This protocol is used to detect the phosphorylation of key signaling proteins (STING, TBK1, IRF3) following cellular stimulation.[22]
Methodology:
-
Cell Stimulation:
-
Plate cells (e.g., EA.hy926, HEK293T) in 24-well plates.
-
Stimulate cells with a known cGAS-STING agonist. This can be done by transfecting a DNA ligand (e.g., ISD90) or by directly introducing this compound.[22]
-
For this compound, which is not readily cell-permeable, use a transfection reagent (e.g., Lipofectamine 3000) or cell permeabilization with a mild detergent like digitonin (B1670571).[19][22]
-
Incubate for a time course (e.g., 0, 1, 3, 6 hours) to capture peak phosphorylation.
-
-
Protein Extraction and Western Blot:
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples in Laemmli buffer and resolve 15-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-STING (Ser366), anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396), and total protein controls (anti-STING, -TBK1, -IRF3, -Actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis of STING Oligomerization
STING activation involves the formation of higher-order oligomers, which can be visualized using non-reducing SDS-PAGE or Blue Native PAGE (BN-PAGE).[19][23]
Methodology:
-
Cell Culture and Stimulation:
-
Use a cell line like HEK293T, which lacks endogenous STING, and transfect with a plasmid expressing tagged STING (e.g., HA-STING).
-
Activate STING by treating cells with this compound using digitonin permeabilization as described above.
-
-
Sample Preparation:
-
Lyse cells in a gentle lysis buffer (e.g., 1% NP-40 buffer for non-reducing SDS-PAGE; a native lysis buffer for BN-PAGE).
-
For non-reducing SDS-PAGE : Add sample buffer that lacks reducing agents (e.g., DTT, β-mercaptoethanol). This preserves disulfide bonds that may link STING oligomers.
-
For BN-PAGE : Add a native sample buffer containing Coomassie G-250, which imparts a negative charge to protein complexes without denaturing them.
-
-
Electrophoresis and Immunoblotting:
-
Run the samples on the appropriate gel (standard SDS-PAGE for non-reducing; a native gradient gel for BN-PAGE).
-
Transfer proteins to a PVDF membrane.
-
Proceed with standard Western blot protocol using an antibody against STING or its tag (e.g., anti-HA).
-
On a non-reducing gel, activated STING will appear as monomers, dimers, and higher-order oligomers. On a BN-PAGE, the native complexes will be resolved by size.
-
Conclusion and Therapeutic Outlook
This compound is a central molecule in the host's primary defense line against cytosolic pathogens. Its synthesis by cGAS and subsequent activation of the STING-IFN axis represents a powerful and highly conserved innate immune response. The ability of this compound to act as a local immunotransmitter further amplifies this defense, creating a broad protective shield. Understanding the intricate details of this pathway, from binding affinities to downstream signaling kinetics, is critical for developing novel therapeutics. STING agonists based on this compound are being actively explored as vaccine adjuvants and cancer immunotherapies, aiming to harness this potent pathway to fight disease.[4][24][25]
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Structure-based mechanisms of 2′3′-cGAMP intercellular transport in the cGAS-STING immune pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viruses transfer the antiviral second messenger cGAMP between cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conserved strategies for pathogen evasion of cGAS–STING immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure-based mechanisms of 2'3'-cGAMP intercellular transport in the cGAS-STING immune pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. disodiumsalt.com [disodiumsalt.com]
- 18. caymanchem.com [caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 21. Protocol for identification and validation of 2′3′-cGAMP-binding proteins by photoaffinity probes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cytochrome-c-fragment.com [cytochrome-c-fragment.com]
- 25. 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of 2',3'-cGAMP via cGAS: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the enzymatic synthesis of 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) using the enzyme cyclic GMP-AMP synthase (cGAS). This compound is a critical second messenger in the innate immune system, activating the STING (stimulator of interferon genes) pathway. This protocol outlines the necessary reagents, step-by-step instructions for the synthesis and purification of this compound, and methods for its quantification. The enzymatic approach offers a high-yield, environmentally friendly alternative to traditional chemical synthesis.
Introduction
The cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that plays a pivotal role in innate immunity.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of this compound from ATP and GTP.[1][2][3] This cyclic dinucleotide acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.[1][2][4] STING activation initiates a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines, which are crucial for host defense against pathogens and cancer.[1][2][4][5]
The therapeutic potential of modulating the cGAS-STING pathway has led to a significant interest in producing high-purity this compound for research and drug development.[6][7][8] While chemical synthesis is possible, it often suffers from low yields and the use of hazardous organic solvents.[6][7] Enzymatic synthesis using recombinant cGAS provides a more efficient and sustainable alternative, with reported yields of 85-90%.[6][7] This protocol details a robust method for the enzymatic production and purification of this compound.
Signaling Pathway
The cGAS-STING signaling pathway is a central mechanism of the innate immune response to cytosolic DNA.
Experimental Workflow
The overall process for the enzymatic synthesis and purification of this compound is depicted below.
Materials and Reagents
Reagents
-
Recombinant murine cGAS (mcGAS) or human cGAS (hscGAS)
-
Double-stranded DNA (dsDNA) activator (e.g., Herring Testes DNA, plasmid DNA)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Guanosine 5'-triphosphate (GTP), sodium salt
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Magnesium Chloride (MgCl₂)
-
Zinc Chloride (ZnCl₂)
-
Tween-20
-
Ammonium Acetate
-
Acetonitrile (HPLC grade)
-
Nuclease-free water
Equipment
-
Thermomixer or water bath
-
Centrifuge
-
Anion exchange chromatography system
-
HPLC system with UV detector
-
Vacuum centrifuge
-
3 kDa molecular weight cutoff (MWCO) filters
-
Standard laboratory glassware and plasticware
Experimental Protocol
Preparation of Reaction Buffer and Reagents
-
Reaction Buffer (10X): Prepare a 10X stock solution containing 200 mM Tris-HCl (pH 7.5), 1.5 M NaCl, 50 mM MgCl₂, and 10 µM ZnCl₂. Store at 4°C.
-
ATP/GTP Stock (10X): Prepare a 10X stock solution containing equal molar concentrations of ATP and GTP (e.g., 10 mM each) in nuclease-free water. Store at -20°C.
-
dsDNA Activator Stock: Prepare a stock solution of dsDNA at a concentration of 1 mg/mL in nuclease-free water.
-
Recombinant cGAS: Dilute the purified cGAS enzyme to a working concentration in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).
Enzymatic Synthesis of this compound
-
Set up the synthesis reaction in a microcentrifuge tube on ice. The final reaction volume can be scaled as needed.
-
Add the components in the following order:
-
Nuclease-free water to the final volume.
-
10X Reaction Buffer to a final concentration of 1X.
-
10X ATP/GTP stock to a final concentration of 1X (e.g., 1 mM each).
-
dsDNA activator to a final concentration of 0.1 mg/mL.
-
Recombinant cGAS to a final concentration of 0.1 µM.[6]
-
-
Mix the reaction gently by pipetting.
-
Incubate the reaction at 37°C for 1 to 4 hours in a thermomixer or water bath.[6]
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured cGAS and dsDNA.
-
Carefully collect the supernatant containing the synthesized this compound.
Purification of this compound by Anion Exchange Chromatography
-
Equilibrate the anion exchange column with a low-salt buffer (e.g., 5 mM Ammonium Acetate).
-
Load the supernatant from the synthesis reaction onto the equilibrated column.
-
Wash the column with the low-salt buffer to remove unbound components.
-
Elute the this compound using a linear gradient of a high-salt buffer (e.g., 1 M Ammonium Acetate).
-
Collect fractions and monitor the absorbance at 256 nm or 280 nm to identify the peak corresponding to this compound.
Concentration and Final Preparation
-
Pool the fractions containing this compound.
-
Concentrate the pooled fractions using a vacuum centrifuge.
-
To remove any remaining small molecules or salts, perform a buffer exchange using a 3 kDa MWCO filter with nuclease-free water.[6]
-
The final product is purified this compound in nuclease-free water.
Quantification and Quality Control
-
HPLC Analysis: Quantify the concentration and assess the purity of the this compound using reverse-phase HPLC with a C18 column.[6]
-
Mobile Phase A: 5 mM Ammonium Acetate in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A linear gradient from 1.5% B to 30% B over 10 minutes is typically effective.[6]
-
Detection: Monitor absorbance at 256 nm.[6]
-
Standard Curve: Prepare a standard curve using a commercially available this compound standard of known concentration.[6]
-
-
ELISA: A competitive ELISA kit can also be used for sensitive quantification of this compound.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the enzymatic synthesis of this compound.
| Parameter | Value/Range | Reference |
| Enzyme | Murine cGAS (mcGAS) | [6][7] |
| Enzyme Concentration | 0.1 µM | [6] |
| Substrates | ATP, GTP | [6] |
| Substrate Concentration | 100 µM - 400 µM each | [6] |
| Activator | dsDNA (plasmid or genomic) | [6] |
| Activator Concentration | 2 nM (plasmid dsDNA) | [6] |
| Reaction Buffer | 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂, 0.01% Tween-20 | [6] |
| Temperature | 37°C | [6] |
| Incubation Time | 1 hour | [6] |
| Expected Yield | 85-90% conversion of ATP/GTP to this compound | [6][7] |
| Purification Method | Anion Exchange Chromatography | [6] |
| Final Purity | >95% (as determined by HPLC) | - |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low this compound yield | Inactive cGAS enzyme | Verify enzyme activity using a positive control. Ensure proper storage at -80°C. |
| Suboptimal reaction conditions | Optimize substrate (ATP, GTP) and MgCl₂ concentrations. | |
| Ineffective dsDNA activator | Use a different source or preparation of dsDNA. Ensure the dsDNA is of sufficient length (>40 bp).[9] | |
| Poor separation during purification | Incorrect buffer conditions | Optimize the salt gradient for elution in anion exchange chromatography. |
| Column overloading | Reduce the amount of crude product loaded onto the column. | |
| Presence of contaminants in final product | Incomplete removal of reaction components | Ensure thorough washing during chromatography and proper buffer exchange. |
| Nuclease contamination | Use nuclease-free water and reagents. |
Conclusion
This protocol provides a comprehensive guide for the enzymatic synthesis of this compound using cGAS. The method is efficient, scalable, and yields a high-purity product suitable for a wide range of research applications, including studies on innate immunity, cancer immunotherapy, and as a vaccine adjuvant. By following this protocol, researchers can reliably produce this critical second messenger for their experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The catalytic mechanism of cyclic GMP‐AMP synthase (cGAS) and implications for innate immunity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]
- 8. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
Purifying 2',3'-cGAMP from Bacterial Systems: A Guide for Researchers
Application Note & Protocol for the Production and Purification of 2',3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) from Bacterial Expression Systems.
This document provides detailed protocols and application notes for the purification of this compound, a critical second messenger in the cGAS-STING innate immunity pathway, from bacterial expression systems. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in immunology, oncology, and vaccine development.
Introduction
The cyclic dinucleotide this compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway, making it a key target for the development of novel immunotherapies and vaccine adjuvants. While chemical synthesis is an option, it often suffers from low yields and the use of organic solvents.[1][2][3][4] Bacterial expression systems offer a more sustainable and efficient alternative for producing high-quality, biologically active this compound. This document details two primary methodologies: a whole-cell biocatalysis approach utilizing recombinant E. coli and an in vitro enzymatic synthesis using purified cGAS enzyme.
cGAS-STING Signaling Pathway
The enzyme cyclic GMP-AMP synthase (cGAS) acts as a cytosolic DNA sensor.[5][6][7] Upon binding to double-stranded DNA (dsDNA), cGAS is activated and catalyzes the synthesis of this compound from ATP and GTP.[6] This second messenger then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. This innate immune response is crucial for defense against viral and bacterial infections, as well as for anti-tumor immunity.
References
- 1. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The efficient synthesis and purification of 2'3'- cGAMP from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mybiosource.com [mybiosource.com]
- 7. cGAS (human, recombinant) - Cayman - CAT N°: 22810 [bertin-bioreagent.com]
Delivering the STING Agonist 2',3'-cGAMP into Mammalian Cells In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclic dinucleotide 2',3'-cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, making it a promising target for immunotherapy, particularly in the context of cancer and infectious diseases. However, the therapeutic application of this compound is hindered by its poor cell permeability. This document provides detailed application notes and protocols for various methods to deliver this compound into mammalian cells in vitro, enabling researchers to effectively study and harness the STING signaling pathway.
Overview of Delivery Methods
Several methods have been developed to overcome the challenge of delivering this compound across the cell membrane. The choice of method depends on factors such as cell type, experimental goals, and desired efficiency. This document will focus on the most common and effective techniques:
-
Lipid-Based Transfection: Utilizes cationic lipids to form complexes with the negatively charged this compound, facilitating its entry into cells.
-
Nanoparticle-Mediated Delivery: Encapsulates this compound within nanoparticles to protect it from degradation and enhance cellular uptake.
-
Cell Permeabilization: Temporarily creates pores in the cell membrane to allow the entry of this compound.
-
Protein-Based Delivery: Employs a carrier protein to transport this compound into cells.
STING Signaling Pathway
Upon successful delivery into the cytoplasm, this compound binds to and activates STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event initiates a signaling cascade that leads to the transcription of genes involved in the innate immune response.
Application Notes and Protocols for Quantifying Intracellular 2',3'-cGAMP Levels with ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The cGAS-STING Pathway and the Role of 2',3'-cGAMP
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2][3] Upon binding to cytosolic dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (this compound) from ATP and GTP.[1][3]
This noncanonical cyclic dinucleotide, featuring a unique 2'-5' phosphodiester bond, binds to the STING protein located on the endoplasmic reticulum (ER).[1][2] This binding event triggers a significant conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[2][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFNs) and other inflammatory cytokines.[1][2] This signaling cascade culminates in a potent antiviral and anti-pathogen cellular state.
Given its central role in this pathway, the quantification of intracellular this compound levels serves as a direct measure of cGAS activity. This makes it a valuable tool for researchers studying innate immunity, autoimmune diseases, cancer, and for professionals in drug development targeting the cGAS-STING pathway.[4][5] Enzyme-linked immunosorbent assays (ELISAs) provide a sensitive, specific, and cost-effective method for this purpose.[5]
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway for innate immune defense.
Experimental Protocols
Part 1: Cell Culture and Stimulation to Induce this compound Production
This protocol provides a general framework for inducing this compound synthesis in cultured mammalian cells. Optimization of cell type, seeding density, and stimulation conditions may be required.
Materials:
-
Mammalian cell line of interest (e.g., THP-1, mouse embryonic fibroblasts (MEFs))
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture plates/flasks
-
Stimulating agent: dsDNA (e.g., herring testis DNA) or other cGAS activators
-
Transfection reagent (e.g., Lipofectamine 3000)[6]
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates to ensure they are in a logarithmic growth phase at the time of stimulation.
-
Stimulation:
-
Prepare the dsDNA-transfection reagent complex according to the manufacturer's instructions. A common starting point is 2.5 µg of dsDNA per well in a 24-well plate.[6]
-
Include an unstimulated control group (e.g., cells treated with the transfection reagent alone).
-
Carefully add the transfection complex to the cells.
-
-
Incubation: Incubate the cells for a predetermined period to allow for this compound production (e.g., 4-6 hours).[7]
-
Cell Harvest: After incubation, proceed immediately to cell lysis for this compound extraction.
Part 2: Preparation of Cell Lysates
This protocol describes the extraction of intracellular this compound for subsequent ELISA analysis.
Materials:
-
Stimulated and control cells from Part 1
-
Cold PBS
-
Cell lysis buffer: Mammalian Protein Extraction Reagent (M-PER™) is a commonly used and validated option.[8]
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Refrigerated microcentrifuge
Procedure:
-
Washing: Carefully aspirate the culture medium and wash the cells once with cold PBS.
-
Lysis:
-
For adherent cells, add an appropriate volume of lysis buffer to the plate and use a cell scraper to dislodge the cells.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in lysis buffer. A recommended concentration is 25 million cells per 2 ml of lysis buffer.
-
-
Incubation: Incubate the cell lysate on ice for 10-15 minutes, vortexing occasionally to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the intracellular this compound, to a new, clean microcentrifuge tube.
-
Storage: The clarified lysate can be used immediately in the ELISA or stored at -80°C for later analysis.
Part 3: this compound Competitive ELISA Protocol
This is a generalized protocol for a competitive ELISA to quantify this compound. Always refer to the specific manual of the commercial kit being used.
Principle of the Method: In this competitive assay, this compound from the sample competes with a fixed amount of a this compound-horseradish peroxidase (HRP) conjugate for binding to a limited number of anti-2',3'-cGAMP antibodies.[9][10] The amount of HRP-conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is then generated by adding a substrate for HRP, and the absorbance is read at 450 nm.[9][10]
Materials:
-
This compound ELISA kit (containing a pre-coated 96-well plate, this compound standard, anti-2',3'-cGAMP antibody, HRP-conjugated this compound, wash buffer, substrate, and stop solution)[7][9][10]
-
Clarified cell lysates (from Part 2)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting buffers and creating a standard curve by serially diluting the provided this compound standard.[8]
-
Sample and Standard Addition: Pipette the standards and diluted samples into the appropriate wells of the antibody-coated microplate.[10][11]
-
Competitive Reaction:
-
Incubation: Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature with shaking).[7][10]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[7]
-
Substrate Addition: Add the TMB substrate to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Experimental Workflow
Caption: Experimental workflow for quantifying intracellular this compound.
Data Presentation and Interpretation
Data Analysis
-
Standard Curve Generation: Average the duplicate absorbance readings for each standard. Plot the mean absorbance (y-axis) against the known this compound concentration (x-axis). Use a four-parameter logistic (4-PL) curve fit for best results. The signal is inversely proportional to the concentration.[7]
-
Concentration Calculation: Average the duplicate absorbance readings for each sample. Interpolate the this compound concentration of the samples from the standard curve.[7]
-
Adjust for Dilution: Multiply the interpolated concentration by the dilution factor used for each sample to obtain the final concentration in the cell lysate.
Performance Characteristics of Commercially Available this compound ELISA Kits
The following table summarizes the performance characteristics of representative commercially available this compound ELISA kits. Researchers should consult the specific product manuals for the most accurate and up-to-date information.
| Feature | Cayman Chemical Kit (Item No. 501700) | Invitrogen Kit (EIAGAMP) | Arbor Assays Kit (K067-H1) |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Assay Range | 6.1 - 100,000 pg/mL[8] | 0.08 - 20 pmol/mL | Not specified, but measures in pmol/mL |
| Sensitivity (LOD) | 9.6 pg/mL[5][12] | 0.048 pmol/mL[9][10] | 0.048 pmol/mL[10] |
| Sample Types | Cell Lysates, Plasma, Serum, Tissue[8] | Cell Lysate, Plasma, Supernatant, Tissue Homogenate[9] | Cell Lysates, Tissue Extracts, Tissue Culture Media[10] |
| Assay Duration | ~2.5 hours (or overnight)[12] | ~2.5 hours[9] | 2.5 hours[10] |
| Intra-Assay CV% | 8.4% - 21.3% | 6%[9] | Not specified |
| Inter-Assay CV% | 9.6% - 18.7% | 8%[9] | Not specified |
Representative Data: Spike and Recovery in Cell Lysates
Spike and recovery experiments are crucial for validating the performance of an ELISA in a specific sample matrix. The following data is adapted from a validation study of the Cayman Chemical this compound ELISA kit.
| Spiked this compound (pg/mL) | Measured this compound (pg/mL) | Recovery (%) |
| 50,000 | (Data not fully specified) | (Slope of Y=1.024*X indicates good recovery) |
| 12,500 | (Data not fully specified) | (R² = 0.9989 indicates linearity) |
This table illustrates the principle of spike and recovery. The original data presented as a graph shows excellent linearity and recovery, validating the assay's accuracy in THP-1 cell lysates prepared with M-PER™ lysis buffer.
Conclusion
The quantification of intracellular this compound is a powerful tool for investigating the cGAS-STING signaling pathway. The use of a sensitive and specific competitive ELISA provides a robust and accessible method for researchers in academic and industrial settings. By following detailed protocols for cell stimulation, sample preparation, and ELISA procedure, researchers can obtain reliable and reproducible data on cGAS activation, facilitating discoveries in immunology and the development of novel therapeutics.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 10. K067-H1 | 2'3'-Cyclic GAMP ELISA Kit Clinisciences [clinisciences.com]
- 11. arborassays.com [arborassays.com]
- 12. Cambridge Bioscience: 2'3'-cGAMP ELISA [bioscience.co.uk]
Application of 2',3'-cGAMP in Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway, in preclinical cancer immunotherapy models. This document outlines the underlying signaling mechanisms, detailed experimental protocols, and a summary of key quantitative data from relevant studies.
Introduction
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger this compound.[1][2] this compound then binds to and activates STING, an endoplasmic reticulum-resident protein.[3] This activation triggers a signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor immune response.[3][4] The therapeutic potential of directly activating this pathway with this compound has been demonstrated in various preclinical cancer models, showing promise as a monotherapy and in combination with other cancer treatments.[3][5]
Mechanism of Action: The cGAS-STING Pathway
The activation of the STING pathway by this compound initiates a multi-faceted anti-tumor response. Tumor-derived DNA, resulting from genomic instability or treatment-induced damage, can activate the cGAS-STING pathway in both tumor cells and immune cells within the tumor microenvironment (TME).[3][6] Furthermore, this compound produced by cancer cells can be transferred to adjacent immune cells, such as dendritic cells (DCs), through gap junctions or by being released into the extracellular space, acting as an "immunotransmitter".[1][2][7][8] This paracrine signaling amplifies the anti-tumor immune response.
Activated STING signaling leads to:
-
Type I Interferon Production: The phosphorylation of IRF3 and subsequent nuclear translocation drives the expression of type I IFNs (IFN-α and IFN-β).[3][6] Type I IFNs are crucial for the maturation and activation of DCs, which are potent antigen-presenting cells (APCs) that prime tumor-specific CD8+ T cells.[2]
-
Pro-inflammatory Cytokine and Chemokine Release: The pathway also activates NF-κB, leading to the production of inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL10, CCL5) that recruit immune effector cells, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), to the tumor site.[4][7]
-
Enhanced Antigen Presentation: STING activation in DCs promotes their ability to cross-present tumor antigens to CD8+ T cells, leading to a potent and specific anti-tumor adaptive immune response.[2]
-
Direct Tumor Cell Killing: In some cancer cell types, prolonged STING activation can induce apoptosis.[9]
Application in Preclinical Cancer Models
This compound has demonstrated significant anti-tumor efficacy in a variety of preclinical cancer models, including melanoma, colon carcinoma, breast cancer, and pancreatic cancer.[9][10][11] Administration is often performed intratumorally (i.t.) to maximize local concentration and immune activation within the TME, while minimizing potential systemic toxicities.[11]
Combination Therapies
The immunostimulatory effects of this compound make it an excellent candidate for combination therapies:
-
Immune Checkpoint Blockade (ICB): By promoting the infiltration of CD8+ T cells into the TME, this compound can convert "cold" tumors (lacking immune infiltrate) into "hot" tumors, thereby sensitizing them to ICB therapies such as anti-PD-1 and anti-CTLA-4 antibodies.[3]
-
Radiotherapy: Radiation induces DNA damage and the release of cytosolic dsDNA, which can activate the cGAS-STING pathway.[3][6] Combining radiotherapy with intratumoral this compound administration can synergistically enhance anti-tumor T-cell responses.[3]
-
CAR-T Cell Therapy: Intratumoral delivery of this compound has been shown to improve the efficacy of CAR-T cell therapy in solid tumor models by remodeling the immunosuppressive TME.[12]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the anti-tumor effects of this compound.
Table 1: Monotherapy Studies
| Cancer Model | Administration Route & Dose | Key Findings | Reference |
| B16F10 Melanoma | Intratumoral, 2.5 µ g/dose | Significant tumor growth inhibition; increased infiltration of macrophages. | [11] |
| CT26 Colon Carcinoma | Intratumoral, 2.5 µ g/dose | Significant tumor growth inhibition; transient accumulation of potent macrophages. | [11] |
| 4T1 Breast Cancer | Intratumoral, 2.5 µ g/dose | Significant tumor growth inhibition; STING-dependent macrophage accumulation. | [11] |
| Pancreatic Cancer (Syngeneic model) | Systemic (LNP-formulated) | Significant anti-tumor activity. | [10] |
Table 2: Combination Therapy Studies
| Cancer Model | Combination Treatment | Key Findings | Reference |
| Melanoma | This compound + anti-PD-L1 | Enhanced anti-tumor effects compared to monotherapy. | [3] |
| B16-PSMA Melanoma | This compound + CAR-T cells | Improved overall survival and reduced tumor volume. | [12] |
| Various models | Radiotherapy + this compound | Synergistic promotion of anti-tumor T-cell responses. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's therapeutic potential.
In Vitro STING Activation Assays
These assays are crucial for screening and validating the activity of STING agonists.
1. Interferon-β (IFN-β) Luciferase Reporter Assay
-
Cell Line: HEK293T cells stably expressing a luciferase reporter gene under the control of an IFN-β promoter or an Interferon-Stimulated Response Element (ISRE).
-
Protocol:
-
Seed HEK293T-luciferase reporter cells in a 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of this compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Expected Outcome: A dose-dependent increase in luciferase activity, indicating activation of the IFN-β signaling pathway.[13]
2. CXCL10 ELISA
-
Cell Lines: Mouse macrophage cell lines (e.g., RAW264.7) or dendritic cell lines (e.g., DC2.4), which endogenously express STING.[13]
-
Protocol:
-
Plate RAW264.7 or DC2.4 cells in a 24-well plate.
-
Treat cells with this compound for 48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted CXCL10 using a commercially available ELISA kit.
-
-
Expected Outcome: Increased secretion of CXCL10 into the supernatant following STING activation.[13]
3. IFN-β qPCR
-
Cell Lines: RAW264.7 or DC2.4 cells.[13]
-
Protocol:
-
Treat cells with this compound for 24 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative real-time PCR (qPCR) using primers specific for mouse IFN-β and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Expected Outcome: Upregulation of IFN-β mRNA expression in response to this compound treatment.[13]
In Vivo Tumor Models
The following protocol describes a general approach for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
1. Tumor Implantation
-
Animal Model: C57BL/6 or BALB/c mice, depending on the syngeneic tumor cell line used.
-
Tumor Cell Lines: B16F10 melanoma, CT26 colon carcinoma, or 4T1 breast cancer cells.
-
Protocol:
-
Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10^5 cells in PBS) into the flank of the mice.[11]
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
2. Intratumoral Administration of this compound
-
Reagent Preparation: Dissolve this compound in sterile physiological saline or PBS.[11]
-
Protocol:
-
On specified days post-tumor implantation (e.g., days 5 and 10), administer an intratumoral injection of this compound (e.g., 2.5 µg in 25 µL) or a vehicle control (saline or PBS).[11]
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Monitor animal survival. Euthanize mice when tumors reach a predetermined size limit as per institutional guidelines.[11]
-
3. Analysis of Immune Response
-
Tissue Collection: At the end of the study or at specific time points, tumors can be excised for further analysis.
-
Flow Cytometry:
-
Prepare single-cell suspensions from the tumors.
-
Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD4, NKp46, CD11b, F4/80, Ly6C) to characterize the immune infiltrate.
-
-
Immunohistochemistry (IHC): Analyze tumor sections for the presence and localization of immune cells.
-
Cytokine Profiling: Measure cytokine levels in tumor homogenates or serum using ELISA or multiplex bead arrays.
Challenges and Future Directions
Despite the promising preclinical data, the clinical translation of this compound faces several challenges:
-
Delivery: As a charged molecule, this compound has poor membrane permeability, limiting its systemic delivery.[2][10] Strategies to overcome this, such as encapsulation in lipid nanoparticles, are under investigation to improve cellular uptake and enable systemic administration for metastatic disease.[10]
-
Stability: this compound can be degraded by the ectoenzyme ENPP1, which can limit its bioavailability in the TME.[8] The development of ENPP1-resistant analogs or co-administration with ENPP1 inhibitors are potential solutions.[8]
-
Toxicity: While intratumoral administration limits systemic exposure, potential off-target effects and cytokine-related toxicities need to be carefully evaluated, especially for systemic delivery approaches.
Future research will likely focus on optimizing delivery systems, developing more stable and potent STING agonists, and identifying predictive biomarkers to select patients who are most likely to respond to STING-targeted therapies. The continued exploration of rational combination strategies will be crucial to harnessing the full potential of this compound in cancer immunotherapy.
References
- 1. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches | EMBO Reports [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tumor cGAMP awakens the natural killers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',3'-cGAMP-Mediated STING Activation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) to stimulate the STator of INterferon Genes (STING) pathway in in vitro cell culture systems. This document outlines the core principles of the STING signaling cascade, detailed experimental protocols, and expected outcomes, serving as a valuable resource for immunology, oncology, and infectious disease research.
Introduction to STING and this compound
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated, leading to the synthesis of the second messenger this compound.[1][2][3] This cyclic dinucleotide then binds to and activates STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[4][5]
STING activation initiates a downstream signaling cascade, beginning with its translocation from the ER to the Golgi apparatus.[2] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[3][6][7] These secreted factors then act in an autocrine and paracrine manner to establish an antiviral state and modulate the adaptive immune response.
Due to its central role in coordinating anti-pathogen and anti-tumor immunity, the STING pathway has emerged as a promising target for therapeutic intervention. Direct stimulation of STING using agonists like this compound is being actively explored in cancer immunotherapy and as an adjuvant in vaccines.[8][9][10]
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of this compound and culminates in the production of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Experimental Design and Considerations
Successful stimulation of the STING pathway in cell culture using this compound requires careful consideration of the following:
-
Cell Line Selection: The choice of cell line is critical, as the expression levels of STING and other pathway components can vary significantly. Commonly used cell lines include human monocytic cell lines like THP-1 and U937, which endogenously express the STING pathway.[6][8][9] HEK293T cells are often used for overexpression studies as they lack endogenous STING expression.[11] Reporter cell lines, which express a reporter gene (e.g., luciferase or SEAP) under the control of an IRF-inducible promoter, are also commercially available and offer a convenient readout for STING activation.[6][7]
-
Delivery of this compound: Due to its charged nature, this compound does not readily cross the cell membrane.[11] Therefore, a delivery method is required to introduce it into the cytoplasm. Common methods include:
-
Transfection: Using cationic lipid-based transfection reagents like Lipofectamine 3000 is a widely used and effective method.[12][13]
-
Digitonin Permeabilization: This method creates transient pores in the cell membrane, allowing for the entry of this compound.[11]
-
Direct Addition at High Concentrations: Some cell types possess active transporters that can internalize this compound, but this typically requires higher concentrations (in the µM range).[9][11]
-
-
Dose-Response and Time-Course: It is essential to perform a dose-response curve to determine the optimal concentration of this compound for the specific cell line and experimental conditions.[14] A typical starting range is 0.1 µM to 50 µM.[14] Similarly, a time-course experiment should be conducted to identify the peak of STING pathway activation, with typical incubation times ranging from 4 to 24 hours.[5][9][12][15][16]
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound-mediated STING activation in various cell lines.
Table 1: Effective Concentrations of this compound for STING Activation
| Cell Line | Delivery Method | Readout | Effective Concentration (EC50) | Reference |
| Human PBMCs | Direct Addition | IFN-β Secretion | ~70 µM | [9] |
| THP-1 | Direct Addition | IFN-β Secretion | 124 µM | [9] |
| THP-1 | Not Specified | Phospho-STING | 10 µM | [17] |
| EA.hy926 | Lipofectamine 3000 | IFN-β mRNA | Starting from 2.5 µg | [12][13] |
Table 2: Recommended Incubation Times for STING Activation Readouts
| Readout | Typical Incubation Time | Reference |
| Phosphorylation of STING/IRF3 | 1 - 6 hours | [5] |
| IFN-β and ISG mRNA expression | 4 - 8 hours | [12][13][15] |
| Cytokine Secretion (e.g., IFN-β) | 16 - 24 hours | [5][9][16] |
| Reporter Gene Expression | 4 - 24 hours | [15] |
Experimental Protocols
Protocol 1: this compound Delivery via Lipid-Based Transfection
This protocol describes the stimulation of STING in a 24-well plate format using Lipofectamine 3000.
Materials:
-
Cells of interest (e.g., THP-1, EA.hy926)
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Lipofectamine 3000 Reagent
-
P3000 Reagent
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate to achieve 60-70% confluency on the day of transfection.
-
Preparation of this compound-Lipid Complex: a. For each well, dilute the desired amount of this compound (e.g., starting with 2.5 µg) and P3000 reagent (in a 1:2 ratio with this compound) in 65 µL of Opti-MEM. Mix gently.[12] b. In a separate tube, dilute Lipofectamine 3000 reagent (in a 1:3 ratio of this compound to Lipofectamine 3000) in 65 µL of Opti-MEM. Mix gently.[12] c. Combine the diluted this compound/P3000 mixture with the diluted Lipofectamine 3000. Mix gently and incubate for 15 minutes at room temperature.[12]
-
Transfection: a. Carefully add the this compound-lipid complex dropwise to the cells. b. Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 6-24 hours).[14]
-
Sample Collection: a. For gene expression analysis, harvest the cells for RNA extraction. b. For protein analysis, lyse the cells for Western blotting. c. For cytokine analysis, collect the cell culture supernatant for ELISA.
Protocol 2: Assessment of STING Activation via Western Blotting
This protocol outlines the detection of phosphorylated STING and IRF3 as a direct measure of pathway activation.
Materials:
-
Cell lysate from stimulated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STING, anti-STING, anti-phospho-IRF3, anti-IRF3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature.[14] b. Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[12][14] c. Wash the membrane extensively with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][14] e. Wash the membrane again with TBST.
-
Detection: Develop the blot using a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.[14]
Protocol 3: Quantification of IFN-β Secretion by ELISA
This protocol describes the measurement of secreted IFN-β in the cell culture supernatant.
Materials:
-
Cell culture supernatant from stimulated and control cells
-
Commercially available IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Supernatant Collection: After the desired incubation time, centrifuge the cell culture plates to pellet any detached cells. Carefully collect the supernatant.[14]
-
ELISA: a. Perform the IFN-β ELISA according to the manufacturer's instructions. b. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of IFN-β in each sample based on the standard curve.
Experimental Workflow
Caption: A typical experimental workflow for STING activation studies.
Troubleshooting
-
No or Low STING Activation:
-
Confirm STING expression: Ensure the chosen cell line expresses STING.
-
Optimize delivery: The delivery of this compound may be inefficient. Try different transfection reagents or increase the concentration of this compound.
-
Check agonist integrity: Ensure the this compound has not degraded.
-
-
High Cell Toxicity:
-
Reduce transfection reagent: High concentrations of transfection reagents can be toxic to cells. Optimize the amount of reagent used.
-
Lower this compound concentration: Although less common, very high concentrations of this compound could induce cell death.
-
By following these detailed application notes and protocols, researchers can reliably and reproducibly stimulate the STING pathway in cell culture to investigate its role in various biological processes and to screen for novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. invivogen.com [invivogen.com]
- 7. STING Reporter THP1 Cell Line [en.genomeditech.com]
- 8. accegen.com [accegen.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Developing Stable Analogs of 2',3'-cGAMP for Therapeutic Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclic dinucleotide 2',3'-cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, playing a crucial role in the innate immune response to cytosolic DNA.[1][2][3] This has positioned STING agonists as promising candidates for cancer immunotherapy, vaccine adjuvants, and antiviral therapies.[4][5][6] However, the therapeutic potential of natural this compound is limited by its susceptibility to enzymatic degradation, primarily by the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[7][8] This document provides detailed application notes and protocols for the development and characterization of stable this compound analogs with enhanced therapeutic potential.
I. Strategies for Enhancing this compound Stability
The primary strategy to improve the in vivo efficacy of this compound is to modify its structure to resist hydrolysis by phosphodiesterases like ENPP1.[7][9] Key approaches include:
-
Phosphorothioate (B77711) Modifications: Replacing a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom creates a phosphorothioate linkage. This modification significantly enhances stability against nuclease degradation.[4][5]
-
Bis-phosphothioate analogs (e.g., 2',3'-cGˢAˢMP): These analogs, with two phosphorothioate linkages, have shown substantially increased resistance to hydrolysis and greater potency in inducing IFN-β secretion compared to the parent molecule.[7][10]
-
Endo-S-phosphorothioates: These analogs, where the sulfur atom is part of the cyclic phosphate ring, offer the advantage of not introducing a new chiral center at the phosphorus atom, simplifying synthesis and purification.[4]
-
-
Dideoxy Analogs: Removal of the 2'- and 3'-hydroxyl groups from the ribose sugars (e.g., dd-2',3'-cGAMP) can confer resistance to viral nucleases, such as the poxvirus immune nuclease (poxin), and has been shown to elicit a strong anti-tumor response in vivo.[11]
-
Other Linkage Modifications: Exploring alternative linkages, such as amide and triazole linkages, can create uncharged analogs with potentially improved cell permeability.[12]
II. Quantitative Data Summary
The following tables summarize key quantitative data for representative stable this compound analogs compared to the natural ligand.
Table 1: Binding Affinity of this compound Analogs to Human STING (hSTING)
| Compound | Modification | Binding Affinity (KD, µM) | Reference |
| This compound | None | 0.543 | [5][13] |
| Compound 8d | Guanosine moieties, Phosphorothioate | 0.038 | [5][13] |
| 2',3'-cGˢAˢMP | Bis-phosphothioate | Similar to this compound | [7] |
Table 2: In Vitro Potency and Stability of this compound Analogs
| Compound | Assay | Result | Reference |
| This compound | IFN-β Induction (THP-1 cells) | Baseline | [7] |
| 2',3'-cGˢAˢMP | IFN-β Induction (THP-1 cells) | 10-fold more potent than this compound | [7][10] |
| This compound | Stability in THP-1 cell lysate | Rapidly degraded | [7] |
| 2',3'-cGˢAˢMP | Stability in THP-1 cell lysate | Significantly more stable than this compound | [7] |
| Compound 8d | Enzymatic Cleavage Resistance | More resistant than this compound | [5][13] |
| dd-2',3'-cGAMP | Stability against Poxin | Stable | [11] |
| This compound | Stability against Poxin | Cleaved | [11] |
III. Experimental Protocols
A. Enzymatic Synthesis of this compound Analogs
This protocol describes a general method for the enzymatic synthesis of this compound and its analogs using cGAS.[7][10]
Materials:
-
Recombinant mouse cGAS (catalytic domain, e.g., residues 147-507)
-
ATP, GTP, or desired nucleotide analogs (e.g., ATPγS, GTPγS for phosphorothioates)
-
Herring Testes DNA (HT-DNA)
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 1 mM DTT
-
3 kDa molecular weight cutoff (MWCO) filter
-
Silica (B1680970) gel for purification
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
1-10 µM mouse cGAS
-
1 mM ATP (or analog)
-
1 mM GTP (or analog)
-
0.1 mg/mL HT-DNA
-
Reaction Buffer to a final volume of 1 mL
-
-
Incubate the reaction at 37°C for 12 hours.
-
Terminate the reaction by heating at 95°C for 3 minutes.
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Filter the supernatant through a 3 kDa MWCO filter to remove the cGAS enzyme and DNA.
-
Purify the this compound analog from the filtrate using a silica gel plug or column chromatography. Elute with a mobile phase such as 5 mM NH₄HCO₃: 15% H₂O: 85% EtOH.
-
Lyophilize the purified product.
B. ENPP1 Hydrolysis Assay
This protocol is used to assess the stability of this compound analogs against enzymatic degradation by ENPP1.[7][10]
Materials:
-
Recombinant human ENPP1
-
This compound analog to be tested (10 µM)
-
Reaction Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 0.1 mg/mL BSA
-
Alkaline Phosphatase (optional, to degrade the linear product)
-
Quenching solution: 0.1 M EDTA
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing the this compound analog (10 µM) in Reaction Buffer.
-
Initiate the reaction by adding recombinant ENPP1 to a final concentration of 1 nM.
-
If desired, include alkaline phosphatase in the reaction to monitor the complete degradation to nucleosides.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and quench the enzymatic activity by adding an equal volume of quenching solution.
-
Analyze the samples by HPLC to quantify the remaining amount of the this compound analog and the formation of the linearized product or nucleosides.
-
Calculate the half-life of the analog under these conditions.
C. STING Binding Affinity Assay (Surface Plasmon Resonance)
This protocol describes the use of Surface Plasmon Resonance (SPR) to determine the binding affinity of this compound analogs to STING.[5][13]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human STING (C-terminal domain, e.g., residues 139-379)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound analog solutions at various concentrations
Procedure:
-
Immobilize recombinant hSTING onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the this compound analog in running buffer.
-
Inject the analog solutions over the STING-immobilized surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams showing the association and dissociation of the analog.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).
D. Cellular STING Activation Assay (IFN-β Reporter)
This protocol measures the ability of this compound analogs to activate the STING pathway in a cellular context, using IFN-β production as a readout.[7][14]
Materials:
-
THP-1 cells (human monocytic cell line) or a reporter cell line (e.g., THP-1-Lucia™ ISG)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound analog solutions
-
Transfection reagent for cell permeabilization (e.g., digitonin, perfringolysin-O) or delivery method (e.g., liposomes)
-
ELISA kit for human IFN-β or luciferase assay reagent
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analog.
-
Permeabilize the cells with a suitable reagent according to the manufacturer's protocol.
-
Add the this compound analog dilutions to the permeabilized cells.
-
Incubate for 6-24 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-β in the supernatant using an ELISA kit or measure the luciferase activity if using a reporter cell line.
-
Plot the IFN-β concentration or luciferase signal as a function of the analog concentration to determine the EC₅₀ value.
IV. Visualizations
References
- 1. The Chemistry of the Noncanonical Cyclic Dinucleotide 2'3'-cGAMP and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomol.com [biomol.com]
- 3. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. prf.flintbox.com [prf.flintbox.com]
- 7. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Poxin Stable cGAMP‐Derivatives Are Remarkable STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 13. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2',3'-cGAMP for Innate Immune Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic GMP-AMP (2',3'-cGAMP) is a critical second messenger in the innate immune system, playing a pivotal role in the activation of the STING (Stimulator of Interferon Genes) pathway.[1][2][3] Produced in mammalian cells by the enzyme cGAS (cyclic GMP-AMP synthase) in response to cytosolic double-stranded DNA (dsDNA), this compound acts as a potent endogenous ligand for STING.[2][4] Its unique 2'-5' phosphodiester linkage distinguishes it from bacterial cyclic dinucleotides and confers a high binding affinity to STING, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][5] This powerful immune response makes this compound an invaluable tool for studying innate immunity, developing novel vaccine adjuvants, and exploring new cancer immunotherapies.[6][7][8]
These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound to investigate and modulate the STING signaling pathway.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage.[1][4]
Upon binding cytosolic dsDNA, cGAS synthesizes this compound, which then binds to and activates the ER-resident STING protein.[1][4] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons.[1][3] STING activation also leads to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[2]
Quantitative Data
The following tables summarize key quantitative parameters related to the activity of this compound.
Table 1: Binding Affinity of this compound for STING
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (Kd) | Significantly higher than 3'3'-cGAMP | Human | Not specified | [2] |
| Binding Affinity | Higher than endogenous 2'3'-cGAMP | Not specified | In silico docking | [10] |
Table 2: Potency of this compound in Cellular Assays
| Assay | Cell Line | Readout | EC50 | Reference |
| STING Activation | Human PBMCs | IFNβ Secretion | ~70 µM | [11] |
| STING Activation | THP-1 cells | IFNβ Secretion | 124 µM | [11] |
Experimental Protocols
Protocol 1: In Vitro STING Activation in Cell Culture
This protocol describes the stimulation of cultured cells with this compound to activate the STING pathway.
Materials:
-
Mammalian cell line of interest (e.g., THP-1, HEK293T expressing STING)
-
Complete cell culture medium
-
This compound (InvivoGen, Cayman Chemical)
-
Transfection reagent (e.g., Lipofectamine 3000) or digitonin (B1670571) for permeabilization
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Preparation of this compound Complexes (Transfection Method):
-
For each well, dilute the desired amount of this compound (starting from 2.5 µg) in Opti-MEM.[12]
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted this compound and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[12]
-
-
Cell Stimulation (Transfection Method):
-
Add the this compound-transfection reagent complexes dropwise to the cells.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, replace the medium with fresh complete culture medium.
-
-
Cell Stimulation (Digitonin Permeabilization Method):
-
Prepare a stock solution of digitonin in DMSO.
-
Wash cells with PBS.
-
Add a solution of this compound in digitonin-containing buffer to the cells. A low concentration of this compound (e.g., 4 µM) can be used with this method.[13]
-
Incubate for a short period (e.g., 30 minutes) to allow entry of this compound.
-
Wash cells with PBS and add fresh complete culture medium.
-
-
Harvesting and Analysis:
-
Harvest cell lysates or culture supernatants at desired time points (e.g., 6, 12, 24 hours) post-stimulation for downstream analysis.
-
Protocol 2: Analysis of STING Pathway Activation
A. Western Blotting for Phosphorylated Proteins
This method is used to detect the phosphorylation of key signaling proteins downstream of STING activation.
Materials:
-
Cell lysates from Protocol 1
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.
B. RT-qPCR for Type I Interferon Gene Expression
This protocol quantifies the mRNA levels of type I interferons and other target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for IFN-β, ISG56)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cell lysates and reverse transcribe to cDNA.
-
qPCR: Perform qPCR using gene-specific primers and a qPCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
C. ELISA for Cytokine Secretion
This method measures the concentration of secreted cytokines, such as IFN-β, in the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 1
-
IFN-β ELISA kit (e.g., Cayman Chemical, R&D Systems)
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.[14][15][16]
-
Briefly, standards and samples are added to a microplate pre-coated with a capture antibody.
-
A detection antibody conjugated to an enzyme is added, followed by a substrate.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Table 3: Commercially Available this compound ELISA Kits
| Kit Name | Manufacturer | Sample Types | Sensitivity (LLOD) | Reference |
| This compound ELISA Kit | Cayman Chemical | Cell lysates, plasma, serum, tissue | 9.6 pg/ml | [16] |
| DetectX® this compound ELISA Kit | Arbor Assays | Lysed cells, tissue, EDTA plasma, media | Not specified | [14] |
| 2',3'-Cyclic GAMP ELISA Kit | Invitrogen | Lysed cells, tissue, media, EDTA plasma | 0.048 pmol/mL | [17] |
Applications in Drug Development and Disease Research
This compound serves as a powerful tool in various research and development areas:
-
Screening for STING Agonists and Antagonists: By using this compound as a positive control, researchers can screen for novel small molecules that either mimic its activity (agonists) for immunotherapy or block its binding to STING (antagonists) for treating autoimmune diseases.[10]
-
Vaccine Adjuvant Development: this compound has been shown to be an effective adjuvant, enhancing antigen-specific T cell responses.[5][7] Its ability to potently activate innate immunity makes it a promising candidate for improving vaccine efficacy.
-
Cancer Immunotherapy: Intratumoral injection of this compound can induce a robust anti-tumor immune response.[18] It is being investigated in combination with other therapies like CAR-T cells to enhance their effectiveness.[18]
-
Studying Autoinflammatory Diseases: Dysregulation of the cGAS-STING pathway is implicated in autoimmune and autoinflammatory disorders.[19] this compound can be used to model and study the pathological mechanisms of these diseases.
Conclusion
This compound is an indispensable tool for researchers studying the innate immune system. Its specific and potent activation of the STING pathway provides a reliable method for investigating signaling cascades, screening for novel therapeutics, and developing innovative immunotherapies and vaccine adjuvants. The protocols and data presented here offer a comprehensive guide for the effective use of this compound in a research setting.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STING ligand cGAMP potentiates the efficacy of vaccine-induced CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. pnas.org [pnas.org]
- 16. caymanchem.com [caymanchem.com]
- 17. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 2',3'-cGAMP enzymatic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of 2',3'-cGAMP.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the enzymatic synthesis of this compound?
The enzymatic synthesis of this compound primarily utilizes the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is a cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), catalyzes the condensation of Guanosine Triphosphate (GTP) and Adenosine Triphosphate (ATP) to form the cyclic dinucleotide this compound.[1][2][3] This biological process is harnessed for in vitro synthesis.
Q2: What are the key components required for a successful enzymatic synthesis of this compound?
A typical reaction mixture includes:
-
cGAS enzyme: The catalyst for the reaction.
-
dsDNA activator: Essential for cGAS activation. The length of the dsDNA can influence enzyme activity.[4]
-
Substrates: ATP and GTP are the nucleotide precursors.
-
Divalent cations: Magnesium (Mg²⁺) and Zinc (Zn²⁺) are natural cofactors for cGAS, while Manganese (Mn²⁺) can also enhance its activity.[5][6]
-
Buffer solution: To maintain an optimal pH for the reaction.
Q3: What is a typical yield for this compound enzymatic synthesis?
Yields can vary significantly based on the specific protocol and reaction conditions. However, enzymatic synthesis is generally considered high-yield, with reports of 85-90% conversion of ATP and GTP to this compound in HEPES buffer.[7] In whole-cell biocatalysis systems using E. coli expressing murine cGAS (mcGAS), yields have been reported to improve from 146 mg/L to 186 ± 7 mg/L with optimization.[5][7]
Q4: How can I purify the synthesized this compound?
A common and effective method for purifying this compound is anion exchange chromatography.[5][7] This can be followed by a concentration step, such as vacuum centrifugation, and filtration.
Troubleshooting Guide for Low this compound Yield
Low yields in this compound enzymatic synthesis can arise from several factors related to enzyme activity, reaction conditions, and substrate integrity. This guide provides a structured approach to identifying and resolving these common issues.
Issue 1: Suboptimal cGAS Enzyme Activity
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive or Denatured Enzyme | - Verify the integrity of the cGAS enzyme using SDS-PAGE. - Ensure proper storage conditions (e.g., -80°C with cryoprotectants). - Avoid multiple freeze-thaw cycles. |
| Insufficient dsDNA Activation | - Confirm the concentration and integrity of the dsDNA activator. - Human cGAS shows enhanced activity with dsDNA longer than 45 base pairs.[4] - Ensure the dsDNA is double-stranded and not degraded. |
| Incorrect Enzyme Variant | - Different cGAS orthologs (e.g., human vs. mouse) can exhibit varying activities and specificities.[6][8] Confirm you are using an appropriate and active enzyme variant. |
Issue 2: Inadequate Reaction Conditions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal pH or Temperature | - Determine the optimal pH and temperature for your specific cGAS enzyme. A common starting point is pH 7.5 and 37°C.[5][7] |
| Incorrect Divalent Cation Concentration | - Optimize the concentrations of Mg²⁺ and Zn²⁺ as they are crucial cofactors.[5] - Consider the addition of Mn²⁺, which has been shown to increase the sensitivity of the cGAS-STING pathway.[5][6] |
| Inhibitory Components in the Reaction | - Ensure all reagents are of high purity and free from contaminants that could inhibit enzyme activity. |
Issue 3: Substrate and Cofactor Issues
| Potential Cause | Troubleshooting Steps & Recommendations |
| ATP/GTP Degradation | - Use fresh, high-quality ATP and GTP stocks. - Verify the concentration of your nucleotide stocks. |
| Suboptimal ATP:GTP Ratio | - While often used in equimolar amounts, the optimal ratio of ATP to GTP may need to be determined empirically for your specific system. |
Data Presentation
Table 1: Effect of Divalent Cations on this compound Yield
| Divalent Cation | Mechanism of Action | Impact on Yield |
| Mg²⁺ | Natural cofactor for cGAS.[5] | Essential for activity. |
| Zn²⁺ | Natural cofactor for cGAS.[5] | Essential for activity. |
| Mn²⁺ | Increases sensitivity of the cGAS-STING pathway through allosteric DNA-binding.[5] | Can improve the rate of this compound production.[6] |
Table 2: Optimization of this compound Yield in a Whole-Cell Biocatalysis System
| Parameter Optimized | Condition | Resulting Yield |
| Baseline | Standard Conditions | 146 mg/L |
| Media Composition, Divalent Cations, Expression Temperature, DNA Binding Amino Acid Substitutions | Optimized Conditions | 186 ± 7 mg/L |
Data adapted from a study on recombinant production of this compound in E. coli.[5][7]
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂, and 0.01% Tween-20).[5][7]
-
To the buffer, add the cGAS enzyme to a final concentration of 0.1 µM.
-
Add the dsDNA activator to a final concentration of 2 nM.
-
Add ATP and GTP to the desired final concentrations (e.g., starting with equimolar concentrations from 100 µM to 400 µM each).[5][7]
-
-
Incubation:
-
Reaction Termination:
-
Terminate the reaction by heating at 95°C for 3-5 minutes.
-
-
Analysis:
-
Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: HPLC Analysis of this compound
-
Sample Preparation:
-
Filter the reaction mixture through a 3 kDa molecular weight cutoff filter to remove the enzyme.
-
-
HPLC Conditions:
-
Column: Use a suitable C18 column.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 5 mM Ammonium Acetate.
-
Flow Rate: 1 mL/min.
-
Gradient:
-
Initial: 1.5% A, 98.5% B.
-
Linear gradient to 10% A at 7.5 minutes.
-
Linear gradient to 30% A at 10 minutes.
-
Return to initial conditions at 12.5 minutes.
-
-
Detection: UV at 256 nm.
-
-
Quantification:
-
Prepare a standard curve using a commercial this compound standard.
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Regulation of cGAS Activity and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural basis for 2′−5′/3′−5′-cGAMP synthesis by cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]
- 8. researchgate.net [researchgate.net]
how to improve the stability of 2',3'-cGAMP in solution
Welcome to the technical support center for 2',3'-cGAMP. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of this compound in solution during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing activity over time. What is the primary cause of its instability?
A1: The primary cause of this compound instability in biological solutions is enzymatic degradation. The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is the dominant hydrolase responsible for breaking down this compound.[1][2] This enzyme is present in various cell types, tissue extracts, and blood plasma.[1][2] In the absence of enzymatic activity, chemical hydrolysis of the phosphodiester bonds can also occur, particularly under non-optimal pH and elevated temperatures.
Q2: How does pH affect the stability of this compound?
A2: The enzymatic degradation of this compound by ENPP1 is highly dependent on pH. The optimal pH for ENPP1 activity is approximately 9.0.[1][3] Therefore, maintaining a pH below this optimum can help to reduce the rate of enzymatic hydrolysis. For non-enzymatic chemical stability, phosphodiester bonds are generally more stable at neutral pH (around 6-7). Both acidic and alkaline conditions can accelerate the hydrolysis of phosphodiester linkages.
Q3: What is the impact of temperature on this compound stability?
A3: Elevated temperatures can increase the rate of both enzymatic and chemical degradation of this compound. For short-term storage during experiments, it is advisable to keep this compound solutions on ice (0-4°C) to minimize degradation. For long-term storage, freezing at -20°C or -80°C is recommended.
Q4: Are there chemical modifications that can improve the stability of this compound?
A4: Yes, several chemical modifications have been shown to enhance the stability of this compound, primarily by conferring resistance to enzymatic hydrolysis by ENPP1. The most common and effective modification is the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphodiester backbone, creating a phosphorothioate (B77711) (PS) linkage.[2] Bis-phosphothioate analogs, where both phosphodiester linkages are modified, have shown significantly increased resistance to hydrolysis.[2] Other modifications, such as 3'-O-methylation of the ribose sugar, have also been reported to improve stability.
Q5: How can I analyze the stability of my this compound solution?
A5: The stability of this compound can be assessed by monitoring its concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods allow for the separation and quantification of intact this compound from its degradation products.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of STING activation in cell-based assays | Enzymatic degradation of this compound by cellular phosphodiesterases (e.g., ENPP1). | - Use a freshly prepared this compound solution for each experiment.- Consider using a more stable analog, such as a phosphorothioate-modified this compound.- If possible, perform experiments in serum-free media to reduce the concentration of extracellular phosphodiesterases. |
| Inconsistent results between experiments | Variability in this compound concentration due to degradation during storage or handling. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or -80°C in a suitable buffer (e.g., nuclease-free water or a slightly acidic buffer like 10 mM Tris-HCl, pH 7.0).- Keep working solutions on ice during experiments. |
| Appearance of extra peaks in HPLC chromatogram | Degradation of this compound into linear or smaller nucleotide fragments. | - Confirm the identity of degradation products using mass spectrometry.- Optimize storage and handling conditions (pH, temperature) to minimize degradation.- If performing forced degradation studies, these peaks are expected and should be characterized. |
| Low recovery of this compound from biological samples | Both enzymatic degradation and potential binding to proteins. | - Use a validated extraction protocol that includes steps to inactivate enzymes (e.g., protein precipitation with cold methanol (B129727) or acetonitrile).- Include a stable, isotopically labeled internal standard for accurate quantification by LC-MS/MS. |
Data Presentation
Table 1: Comparative Stability of this compound and a Phosphorothioate Analog
This table summarizes the relative stability of unmodified this compound and its bis-phosphothioate analog (2',3'-cG(s)A(s)MP) in the presence of the degradative enzyme ENPP1.
| Compound | Modification | Relative Stability Rank vs. ENPP1 | Half-life in presence of ENPP1 |
| This compound | None | Low | Approximately 1 hour[2] |
| 2',3'-cG(s)A(s)MP | Bis-phosphothioate | High | > 24 hours[2] |
Data is compiled from studies on the enzymatic hydrolysis of this compound and its analogs.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation profile of this compound under various stress conditions.
1. Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Temperature-controlled incubator or water bath
-
Photostability chamber
2. Sample Preparation:
-
Prepare a stock solution of this compound in HPLC-grade water (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stress agent.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the this compound solution (in water) at 60°C for 24 hours.
-
Photodegradation: Expose the this compound solution (in water) to light in a photostability chamber according to ICH guidelines.
-
Control: Keep a this compound solution in water at 4°C, protected from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze the samples by a stability-indicating HPLC-UV or UPLC-MS/MS method (see Protocol 2).
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method can be used to separate and quantify this compound and its potential degradation products.
1. HPLC System:
-
A standard HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
-
Solvent A: 5 mM Ammonium Acetate in water.
-
Solvent B: Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 256 nm.
-
Gradient Program:
-
0-7.5 min: 1.5% to 10% B
-
7.5-10 min: 10% to 30% B
-
10-12.5 min: 30% to 1.5% B
-
12.5-15 min: 1.5% B (re-equilibration)
-
4. Sample Preparation:
-
Dilute samples from the forced degradation study (Protocol 1) to an appropriate concentration with the initial mobile phase composition.
5. Analysis:
-
Inject the prepared samples and a standard solution of this compound.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
Visualizations
Caption: The cGAS-STING signaling pathway, initiated by cytosolic dsDNA and leading to the production of interferons.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
optimizing 2',3'-cGAMP concentration for STING activation
Welcome to the Technical Support Center for Optimizing 2',3'-cGAMP Concentration for STING Activation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: A typical starting range for this compound concentration in in vitro experiments is between 0.1 µM and 50 µM.[1] However, the optimal concentration is highly dependent on the cell type, delivery method, and the specific endpoint being measured. A dose-response curve is essential to determine the optimal concentration for your experimental system.
Q2: How can I effectively deliver this compound into cells?
A2: this compound is a negatively charged molecule with poor cell permeability.[2][3][4] To overcome this, several delivery methods can be employed:
-
Transfection Reagents: Cationic lipids like Lipofectamine 2000 or Lipofectamine 3000 can be used to complex with this compound and facilitate its entry into cells.[5][6]
-
Cell Permeabilization: Agents like digitonin (B1670571) can be used to transiently permeabilize the cell membrane, allowing for the entry of this compound.[2]
-
Nanoparticle Delivery: Encapsulating this compound in nanoparticles or liposomes can enhance its cellular uptake and cytosolic delivery.[7]
-
Direct Addition to Media (for specific cell types): Some cell types may have active importers for this compound, allowing for direct addition to the culture medium, although this often requires higher concentrations (>100 µM).[2]
Q3: What are the most common methods to measure STING activation?
A3: STING activation can be assessed through various downstream readouts:
-
Phosphorylation of STING and IRF3: Western blotting to detect phosphorylated STING (at Ser366 for human STING) and phosphorylated IRF3 are direct indicators of pathway activation.[1]
-
Reporter Assays: Use of a cell line expressing a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) provides a quantitative measure of type I interferon signaling.[1][8][9]
-
Gene Expression Analysis: RT-qPCR can be used to quantify the mRNA levels of STING-dependent genes such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs).[1]
-
Cytokine Production: ELISA can be used to measure the secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines into the cell culture supernatant.[5][10][11]
-
STING Oligomerization: Non-reducing SDS-PAGE or blue native PAGE can be used to detect the oligomerization of STING, a critical step in its activation.[2][12]
Q4: What is the typical EC50 for this compound?
A4: The half-maximal effective concentration (EC50) for this compound can vary significantly based on the cell type, delivery method, and the specific assay being used. While one source indicates an EC50 of 20 nM for inducing IFN-β synthesis in mammalian cells, it's often observed in the high micromolar range in vitro without a delivery vehicle due to poor cellular uptake.[1][13] It is crucial to determine the EC50 empirically in your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered when .
| Problem | Potential Cause | Suggested Solution |
| No or low STING activation | Inefficient this compound delivery | Optimize the delivery method. If using a transfection reagent, titrate the reagent-to-cGAMP ratio. Consider alternative methods like digitonin permeabilization or nanoparticle-based delivery.[2][5][7] |
| Low STING expression in the cell line | Verify STING expression levels in your chosen cell line by Western blot. Some cell lines, like HEK293T, have low or no endogenous STING expression and may require transient transfection or the use of a stable STING-expressing cell line.[2][12] | |
| Degradation of this compound | Ensure proper storage of this compound stock solutions (aliquoted and frozen at -20°C).[13] Be aware of extracellular enzymes like ENPP1 that can degrade cGAMP.[14] | |
| Incorrect timing of measurement | The kinetics of STING activation and downstream responses vary. Perform a time-course experiment to determine the optimal time point for measuring your desired readout (e.g., p-IRF3, IFN-β mRNA, or protein).[15] | |
| High cell toxicity | High concentration of this compound | Perform a dose-response experiment to identify a concentration that activates STING with minimal toxicity.[1] |
| Toxicity of the delivery reagent | Titrate the concentration of the transfection reagent to the lowest effective level. Include a "reagent only" control to assess its cytotoxicity.[1] | |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogeneous cell suspension and use precise pipetting techniques to seed a consistent number of cells in each well.[1] |
| Inconsistent addition of reagents | Be meticulous when adding this compound and delivery reagents to each well to ensure uniformity. |
Troubleshooting Workflow
Caption: A troubleshooting decision tree for experiments with no or low STING activation.
Experimental Protocols
Protocol 1: In Vitro STING Activation using Lipofectamine Transfection
This protocol describes the delivery of this compound into adherent cells using a lipid-based transfection reagent to assess STING activation via Western blot for p-IRF3.
Materials:
-
Adherent cells (e.g., THP-1 monocytes differentiated into macrophages)
-
Complete cell culture medium
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 3000 Reagent
-
P3000™ Reagent
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (anti-p-IRF3, anti-IRF3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to achieve 70-80% confluency on the day of transfection.
-
Preparation of this compound-Lipid Complexes: a. For each well, dilute the desired amount of this compound (e.g., starting with a final concentration of 2.5 µg/mL) and 2 µL of P3000™ Reagent in 62.5 µL of Opti-MEM™.[5] b. In a separate tube, dilute 1.5 µL of Lipofectamine™ 3000 Reagent in 62.5 µL of Opti-MEM™. c. Combine the diluted this compound/P3000™ with the diluted Lipofectamine™ 3000. d. Incubate for 15 minutes at room temperature.[5]
-
Transfection: a. Aspirate the media from the cells and add the 125 µL of the this compound-lipid complex to each well. b. Incubate for 4-6 hours at 37°C. c. After incubation, add 400 µL of complete culture medium to each well.
-
Cell Lysis: a. At the desired time point post-transfection (e.g., 3-6 hours), aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Western Blotting: a. Determine the protein concentration of the supernatant using a BCA assay. b. Perform SDS-PAGE and Western blotting with primary antibodies against p-IRF3, total IRF3, and a loading control (e.g., GAPDH). c. Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.
Protocol 2: STING Activation using an ISRE-Luciferase Reporter Assay
This protocol outlines the measurement of STING activation in a reporter cell line (e.g., HEK293T) stably expressing an ISRE-driven luciferase.
Materials:
-
HEK293T-ISRE-Luciferase reporter cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
This compound
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-ISRE-Luciferase cells in a 96-well white, clear-bottom plate to be 70-80% confluent at the time of transfection.
-
Transfection: a. Prepare this compound complexes with Lipofectamine 2000 according to the manufacturer's protocol. A range of final this compound concentrations should be tested (e.g., 0.1, 1, 10, 25 µM). b. Add the complexes to the cells.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Luciferase Assay: a. Thaw the luciferase assay reagents. b. Aspirate the media from the cells and add 100 µL of 1x passive lysis buffer to each well. c. Place the plate on a shaker for 15 minutes at room temperature. d. Transfer 20 µL of the cell lysate to an opaque 96-well plate. e. Measure firefly and Renilla (if applicable for normalization) luciferase activity using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.[16]
Experimental Workflow for Optimizing this compound Concentration
Caption: A generalized workflow for optimizing this compound concentration.
Data Presentation
Table 1: Methods for Measuring STING Activation
| Method | Principle | Key Reagents | Pros | Cons |
| Western Blot | Detection of phosphorylated STING, TBK1, or IRF3.[1] | Primary antibodies against phosphorylated and total proteins. | Direct measure of pathway activation. | Semi-quantitative, lower throughput. |
| ISRE Reporter Assay | Luciferase expression driven by an interferon-stimulated response element.[8][9] | Luciferase reporter cell line, luciferase substrate. | Highly quantitative, high-throughput. | Indirect measure of STING activation. |
| RT-qPCR | Quantification of mRNA levels of interferon-stimulated genes (e.g., IFNB1, CXCL10).[1] | Primers for target genes, reverse transcriptase, DNA polymerase. | Sensitive and quantitative. | Measures gene expression, not protein function. |
| ELISA | Quantification of secreted cytokines (e.g., IFN-β) in the supernatant.[5][10] | Capture and detection antibodies for the cytokine of interest. | Measures a functional downstream product. | Can be influenced by other signaling pathways. |
| STING Oligomerization Assay | Detection of STING dimers and oligomers by non-reducing or blue native PAGE.[2][12] | Specific gel and buffer conditions. | Direct visualization of a key activation step. | Technically challenging, qualitative. |
Table 2: Reported Effective Concentrations of this compound
| Concentration | Assay/Cell Type | Delivery Method | Observation | Reference |
| 4 nM (Kd) | Binding to STING C-terminal domain | In vitro binding assay | High-affinity binding | [13] |
| 20 nM (EC50) | IFN-β synthesis in mammalian cells | Not specified | Potent induction of IFN-β | [13] |
| 0.1 µM - 50 µM | General in vitro STING activation | With or without delivery vehicles | Typical starting range for dose-response | [1] |
| 10 µM | STING phosphorylation and cytokine production | Not specified | Activation of STING and cytokine release | [17] |
| 2.5 µg/mL | STING signaling in EA.hy926 cells | Lipofectamine 3000 | Activation of cGAS/STING signaling | [5] |
| >100 µM | STING activation in some cell types | Direct addition to media | Required for cells with active importers | [2] |
Signaling Pathway Diagram
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway leading to the production of interferons and cytokines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy [mdpi.com]
- 5. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING/ISRE Reporter Lentivirus (STING Assay) | LipExoGen [lipexogen.com]
- 10. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 12. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STING Agonist, 2 3 -cGAMP [sigmaaldrich.com]
- 14. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of 2',3'-cGAMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively deliver 2',3'-cGAMP into cells and overcome its inherent poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why is delivering this compound into cells challenging?
A1: this compound is a negatively charged, hydrophilic molecule. This makes it difficult for it to passively diffuse across the lipid bilayer of the cell membrane, which is hydrophobic. As a result, direct addition of this compound to cell culture media is often ineffective at activating intracellular STING signaling.[1][2][3][4]
Q2: What are the most common methods to deliver this compound into cells in vitro?
A2: The most common methods for in vitro delivery of this compound include:
-
Lipid-based Transfection: Using commercially available reagents like Lipofectamine™ to form lipid complexes with this compound, facilitating its entry into cells.[5][6]
-
Nanoparticle Encapsulation: Encapsulating this compound within lipid nanoparticles (LNPs) or polymersomes to improve stability and cellular uptake.[1][2][3][7]
-
Cell Permeabilization: Temporarily creating pores in the cell membrane using agents like digitonin (B1670571) to allow this compound to enter the cytoplasm.[8]
-
Electroporation: Applying an electrical field to the cells to transiently increase the permeability of the cell membrane.[9]
Q3: Are there alternatives to delivering this compound directly?
A3: Yes, there are alternatives. One approach is to use hydrolysis-resistant analogs of this compound, such as 2'3'-cG(s)A(s)MP. These analogs are less susceptible to degradation by the ecto-enzyme ENPP1, which can hydrolyze this compound extracellularly.[10] This increased stability can lead to a more potent induction of the STING pathway.[10]
Q4: What is the cGAS-STING signaling pathway that is activated by this compound?
A4: The cGAS-STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a sign of infection or cellular damage.[4][11][12][13] Upon binding to cytosolic double-stranded DNA (dsDNA), the enzyme cGAS (cyclic GMP-AMP synthase) is activated and synthesizes this compound.[4][14][15] this compound then acts as a second messenger, binding to the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum.[11][14][15] This binding event triggers a conformational change in STING, leading to its activation and the subsequent recruitment and activation of TBK1 (TANK-binding kinase 1). TBK1 then phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.[14]
Figure 1: Overview of the cGAS-STING signaling cascade.
Troubleshooting Guides
Issue 1: Low Transfection Efficiency of this compound
| Possible Cause | Suggested Solution |
| Suboptimal this compound to Transfection Reagent Ratio | Optimize the ratio of this compound to the transfection reagent. Create a matrix of different concentrations to find the most effective and least toxic ratio for your specific cell line.[16] |
| Incorrect Dilution or Incubation Times | Follow the manufacturer's protocol for the transfection reagent precisely. Use a serum-free medium for dilutions and adhere to the recommended incubation times for complex formation.[16] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of transfection. Cell density should typically be >90% for optimal results with reagents like Lipofectamine® 2000.[16] Avoid excessive passaging of cells.[16] |
| Presence of Serum or Antibiotics | Perform the initial dilution of this compound and the transfection reagent in a serum-free medium.[16] Avoid using antibiotics in the medium during transfection as they can increase cell toxicity.[16] |
| Degraded this compound | Store this compound as recommended by the supplier, typically at -20°C. Avoid repeated freeze-thaw cycles.[14] |
Issue 2: High Cell Toxicity or Death After Delivery
| Possible Cause | Suggested Solution |
| Excessive Amount of Transfection Reagent | Reduce the concentration of the transfection reagent. Perform a dose-response curve to find the optimal concentration that balances efficiency and toxicity.[17] |
| High Concentration of this compound | While this compound itself is not typically cytotoxic, very high intracellular concentrations could potentially lead to overstimulation of the immune response. Titrate the concentration of this compound to the lowest effective dose. |
| Toxicity of the Delivery Vehicle (e.g., Nanoparticles) | Characterize the toxicity of your delivery vehicle alone (e.g., empty nanoparticles) on your cells. If the vehicle is toxic, consider modifying its composition or using a different delivery method. |
| Cell Density Too Low | Ensure the appropriate cell density at the time of treatment. For some transfection protocols, a cell density of 50-70% confluency is recommended.[17] |
| Contamination of Reagents | Ensure all reagents, including this compound, transfection reagents, and cell culture media, are sterile and free of contaminants like endotoxin. |
Experimental Protocols
Protocol 1: this compound Delivery using Lipid-Based Transfection
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound sodium salt
-
Lipofectamine™ 3000 Transfection Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Cells to be transfected in a 24-well plate (typically 70-90% confluent)
-
Complete cell culture medium
Workflow Diagram:
Figure 2: Experimental workflow for lipid-based transfection of this compound.
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of this compound-Lipid Complexes (per well): a. In a sterile microcentrifuge tube, dilute the desired amount of this compound (e.g., 1-2.5 µg) and P3000™ Reagent (e.g., 2 µL for every 1 µg of cGAMP) in Opti-MEM™ to a final volume of 65 µL.[5] Mix gently. b. In a separate sterile microcentrifuge tube, dilute Lipofectamine™ 3000 reagent (e.g., 1.5 µL for every 1 µg of cGAMP) in Opti-MEM™ to a final volume of 65 µL.[5] c. Combine the diluted this compound/P3000™ with the diluted Lipofectamine™ 3000. Mix gently by pipetting. d. Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.[5][16]
-
Transfection: a. Gently add the 130 µL of the this compound-lipid complex mixture dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 6-24 hours). b. After incubation, cells can be harvested for downstream analysis of STING pathway activation, such as RT-qPCR for interferon-stimulated genes (ISGs), Western blotting for phosphorylated IRF3 or STING, or an ELISA for secreted cytokines.[5]
Protocol 2: Nanoparticle-Based Delivery of this compound
The formulation of nanoparticles is a complex process that depends on the specific type of nanoparticle being used (e.g., LNPs, polymersomes). Below is a generalized workflow.
Workflow Diagram:
Figure 3: Generalized workflow for nanoparticle-based delivery of this compound.
Quantitative Data Summary for Nanoparticle Delivery:
| Parameter | Lipid Nanoparticles (LNPs) | Polymersomes (STING-NPs) | Iron Oxide Nanoparticles (IONPs) |
| Size (Hydrodynamic Diameter) | 160-180 nm[2] | Not specified, but generally in the 100-200 nm range for tumor accumulation[2] | Not specified |
| Polydispersity Index (PDI) | < 0.2[2] | Not specified | Not specified |
| Zeta Potential | +11.1 mV[2] | Not specified | Not specified |
| Key Advantage | Efficient cellular delivery[2] | Improved half-life of encapsulated cGAMP by 40-fold[1][3] | Synergistic immune activation through ROS production[7] |
Note: The specific protocols for nanoparticle formulation are highly dependent on the chemistry and materials used and are beyond the scope of this general guide. Researchers should refer to the specific literature for their chosen nanoparticle system.[1][2][7]
References
- 1. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. disodiumsalt.com [disodiumsalt.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based mechanisms of 2′3′-cGAMP intercellular transport in the cGAS-STING immune pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2′3′-cGAMP interactome identifies 2′3′-cGAMP/Rab18/FosB signaling in cell migration control independent of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. 2’,3’-cGAMP maleimide | AAT Bioquest [aatbio.com]
- 16. thermofisher.com [thermofisher.com]
- 17. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
Technical Support Center: ENPP1 and 2',3'-cGAMP Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and its substrate, 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research and overcome common challenges in studying the degradation of this compound by ENPP1.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during experiments involving ENPP1 and this compound.
Q1: I am observing lower than expected ENPP1 activity in my in vitro enzymatic assay. What are the possible causes?
A1: Several factors can contribute to lower than expected ENPP1 activity. Consider the following troubleshooting steps:
-
Suboptimal Assay Buffer Conditions: ENPP1 activity is highly dependent on pH and the presence of divalent cations. The optimal pH is typically in the alkaline range (pH 8.0-9.5). Ensure your assay buffer contains optimal concentrations of Zn²⁺ and Ca²⁺, as these are crucial for enzymatic activity. Conversely, the presence of chelating agents like EDTA will inhibit ENPP1.[1]
-
Enzyme Concentration and Activity: The concentration and specific activity of your recombinant ENPP1 enzyme are critical. Verify the enzyme concentration and ensure it is within the linear range of the assay. If the enzyme's activity is questionable, use a fresh aliquot.
-
Substrate Integrity: Ensure the this compound substrate has not degraded. Store it according to the manufacturer's instructions.
-
Incubation Time and Temperature: The incubation time should be sufficient for the reaction to proceed but not so long that substrate depletion occurs in the control wells. Maintain a consistent temperature (e.g., 37°C) throughout the experiment.[1]
Q2: My IC50 values for an ENPP1 inhibitor are inconsistent across different experiments. Why is this happening?
A2: Discrepancies in IC50 values for ENPP1 inhibitors can arise from several factors:
-
Assay pH: ENPP1 activity is pH-dependent, with higher activity generally observed at a more alkaline pH.[2] Variations in buffer pH between different assay protocols can significantly impact enzyme kinetics and, consequently, the measured IC50 value.[2] The pH of Tris buffer, commonly used in these assays, is also sensitive to temperature.[3]
-
Substrate Specificity: ENPP1 can hydrolyze various substrates, including ATP and this compound.[2] An inhibitor's potency can differ depending on the substrate used in your assay.
-
Source of ENPP1: The IC50 can vary depending on whether you are using recombinant ENPP1 or measuring its activity in a cellular context. In cell-based assays, factors like inhibitor permeability, off-target effects, and the presence of endogenous substrates can influence the apparent potency.[2]
-
Inhibitor Solubility: Ensure your inhibitor is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of its potency.
Q3: My cell-based STING pathway activation results in response to an ENPP1 inhibitor are weak or inconsistent. What should I check?
A3: Inconsistent results in cell-based STING activation assays can be due to several factors:
-
Cell Line and ENPP1 Expression: The level of endogenous ENPP1 expression in your chosen cell line is crucial. Cell lines with low or no ENPP1 expression will not show a significant response to an ENPP1 inhibitor. Verify ENPP1 expression levels in your cell line (e.g., via qPCR or Western blot).[1]
-
STING Pathway Integrity: Ensure that the cell line has a functional STING signaling pathway. Some cancer cell lines have mutations or epigenetic silencing of key pathway components like STING or cGAS.[1]
-
Inhibitor Permeability and Stability: While ENPP1 inhibitors are designed to act on extracellular ENPP1, their stability in cell culture media over the course of the experiment should be considered.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for ENPP1 kinetics and inhibitors.
Table 1: Kinetic Parameters of ENPP1 for this compound and ATP
| Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| This compound | 15 | 4 | [4] |
| ATP | 20 | 12 | [4] |
Table 2: IC50 Values of Select ENPP1 Inhibitors
| Inhibitor | IC50 (µM) | Substrate Used | Assay Conditions | Reference |
| Compound 4e | 0.188 | Not Specified | Molecular Level | [5] |
| Compound 4e | 0.732 | Not Specified | MDA-MB-231 Cells | [5] |
| STF-1084 | 0.033 (Ki) | Not Specified | Not Specified | [5] |
| TXN10128 | 0.004 | cGAMP | Enzyme Assay | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving ENPP1 and this compound.
Protocol 1: In Vitro ENPP1 Enzymatic Assay (Luminescence-based)
This protocol is adapted from a high-throughput screening assay for ENPP1 inhibitors.
Materials:
-
Recombinant human ENPP1
-
ENPP1 inhibitor
-
This compound (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂)
-
AMP-Glo™ Assay System (Promega) or similar AMP detection kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a stock solution of the ENPP1 inhibitor in 100% DMSO.
-
Serially dilute the inhibitor in assay buffer to create a concentration range for testing. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
In a white assay plate, add the diluted inhibitor or vehicle control.
-
Add recombinant ENPP1 to each well to initiate the pre-incubation. Mix gently.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding this compound to each well. The final concentration of cGAMP should be at or near its Km for ENPP1.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 37°C. The reaction time should be within the linear range of the enzyme kinetics.
-
Stop the reaction and detect the amount of AMP produced using the AMP-Glo™ Assay System according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
Protocol 2: Cellular STING Activation Assay
This protocol measures the ability of an ENPP1 inhibitor to enhance this compound-mediated STING activation in a cellular context.
Materials:
-
THP1-Dual™ reporter cells (or other suitable reporter cell line)
-
Cell Culture Medium (e.g., RPMI 1640, supplemented with 10% FBS, Penicillin-Streptomycin)
-
This compound
-
ENPP1 inhibitor
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Seed THP1-Dual™ cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treat the cells with the ENPP1 inhibitor at various concentrations for 1-2 hours prior to stimulation.
-
Stimulate the cells by adding a suboptimal concentration of this compound. This concentration should be determined empirically to provide a window for observing enhancement.
-
Include appropriate controls: untreated cells, cells with cGAMP only, and cells with the inhibitor only.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Collect an aliquot of the cell supernatant.
-
Measure the activity of secreted luciferase using a suitable detection reagent and a luminometer.
Visualizations
The following diagrams illustrate key pathways and workflows related to ENPP1 and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
how to prevent non-specific activation of immune cells by 2',3'-cGAMP
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot non-specific activation of immune cells in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific activation of immune cells by this compound?
A1: Non-specific activation refers to unintended immunological responses triggered by this compound. This can manifest in several ways:
-
Activation of unintended cell types: this compound can be taken up by various immune cells, not just the intended target population, leading to a broad and potentially confounding immune response.
-
Dose-dependent inflammatory responses: High concentrations of this compound can lead to an overzealous inflammatory cytokine storm, which may not be representative of the specific pathway you are investigating.[1][2]
-
STING-independent off-target effects: this compound can interact with other cellular proteins besides STING, leading to unforeseen biological outcomes. For example, it has been shown to bind to the small GTPase Rab18, promoting cell migration independently of the canonical STING pathway.[3]
Q2: What are the primary strategies to prevent non-specific activation?
A2: The key strategies to enhance the specificity of this compound-mediated immune activation include:
-
Targeted Delivery: Utilizing delivery systems to direct this compound to specific cell types.
-
Use of STING Inhibitors: Employing small molecule inhibitors to block the STING pathway in non-target cells or to control the overall level of activation.
-
Chemical Modification of this compound: Synthesizing analogs or prodrugs of this compound with improved specificity and cellular uptake properties.
-
Dose Optimization: Carefully titrating the concentration of this compound to minimize off-target effects while still achieving the desired on-target activation.
Troubleshooting Guides
Issue 1: Broad cytokine storm observed after this compound administration in vivo.
Possible Cause: Systemic delivery of free this compound can lead to its uptake by a wide range of immune cells, resulting in a widespread and non-specific inflammatory response.
Troubleshooting Steps:
-
Implement a Targeted Delivery System: Encapsulate this compound in a vehicle that specifically targets your cell population of interest.
-
Lipid Nanoparticles (LNPs): LNPs can be formulated to target specific immune cells and enhance cellular uptake of this compound.[4]
-
Polymer-based Carriers: Biocompatible polymers can be used to create nanoparticles for targeted delivery.[5][6]
-
Cell-specific Aptamers: These are short nucleic acid sequences that can be conjugated to this compound or its carrier to direct it to a specific cell surface receptor.[7][8][9][10][11]
-
-
Optimize the Dose: Perform a dose-response study to identify the minimal effective concentration of this compound that activates the target cells without inducing a systemic cytokine storm. A study on this compound in a mouse model of asthma found that a 5 µ g/mouse dose was sufficient to induce IFN-stimulated genes without significantly increasing pro-inflammatory cytokines like IL-1β and TNF-α.[1]
Issue 2: Inconsistent or unexpected cellular responses in in vitro co-culture experiments.
Possible Cause: this compound can be transferred between cells through gap junctions or be exported by one cell type and imported by another, leading to the activation of unintended "bystander" cells in your co-culture system.[12]
Troubleshooting Steps:
-
Utilize STING Inhibitors: If your target cells do not express STING, but other cells in the co-culture do, you can use a STING inhibitor to prevent bystander activation.
-
Genetically Modify Non-Target Cells: If possible, use STING-knockout cells for the non-target population in your co-culture to ensure that any observed response is from your cells of interest.
-
Physical Separation: Employ a transwell system to physically separate different cell populations while still allowing for the exchange of soluble factors. This can help determine if the non-specific activation is due to direct cell-to-cell transfer of this compound or secreted cytokines.
Issue 3: Observation of STING-independent cellular phenotypes, such as increased cell migration.
Possible Cause: this compound has been shown to have off-target effects independent of STING activation. A notable example is its interaction with Rab18, which promotes cell migration.[3]
Troubleshooting Steps:
-
Confirm STING-independence: Repeat the experiment in STING-knockout cells. If the phenotype persists, it is likely a STING-independent effect.
-
Investigate Alternative Pathways: Based on the observed phenotype, search the literature for other known off-target effects of this compound or cyclic dinucleotides.
-
Use a Non-activating Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control to see if the effect is due to the specific chemical structure of this compound.
Quantitative Data on STING Inhibitors
For researchers looking to pharmacologically control STING activation, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several common STING inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 (Mouse Cells) | IC50 (Human Cells) | Specificity Notes |
| H-151 | STING (Cys91) | Covalent modification, blocks palmitoylation | ~138 nM (MEFs)[13], ~109.6 nM (BMDMs)[13] | ~134.4 nM (HFFs)[13] | Potently inhibits both human and murine STING.[14] May have some off-target effects and cytotoxicity at higher concentrations.[13] |
| C-176 | STING (Cys91) | Covalent modification, blocks palmitoylation | Effective in mouse models | Poorly active against human STING | Primarily used in murine studies. |
| SN-011 | STING (CDN binding pocket) | Competitive, locks STING in an inactive conformation | ~127.5 nM (MEFs)[13], ~107.1 nM (BMDMs)[13] | ~502.8 nM (HFFs)[13] | Higher specificity and lower cytotoxicity compared to H-151.[15] |
Key Experimental Protocols
Protocol 1: General STING Activation Assay
This protocol can be used to assess the level of STING activation in response to this compound and to test the efficacy of STING inhibitors.[16][17][18][19][20]
Materials:
-
Mammalian cells of interest (e.g., EA.hy926, THP-1)
-
This compound
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM reduced-serum medium
-
Cell lysis buffer
-
Reagents for downstream analysis (RT-qPCR, ELISA, or Western blot)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
Preparation of this compound Complex: a. For a single well, dilute a desired amount of this compound (starting from 2.5 µg) in 65 µL of Opti-MEM. b. In a separate tube, dilute the transfection reagent in 65 µL of Opti-MEM according to the manufacturer's instructions. c. Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate at room temperature for 15 minutes.
-
Transfection: a. Add the this compound-transfection reagent complex dropwise to the cells. b. Incubate for 5-6 hours. c. Replace the medium with fresh, complete growth medium.
-
Analysis: a. For RT-qPCR: Harvest cells at various time points (e.g., 6, 12, 24 hours) post-transfection. Isolate RNA, synthesize cDNA, and perform RT-qPCR for STING pathway target genes (e.g., IFNB1, CXCL10, ISG15). b. For ELISA: Collect cell culture supernatants at various time points to measure the concentration of secreted cytokines (e.g., IFN-β, TNF-α). c. For Western Blot: Lyse cells and perform Western blot analysis to detect phosphorylation of STING, TBK1, and IRF3.
Protocol 2: Immunophenotyping by Flow Cytometry to Detect Non-Specific Activation
This protocol provides a framework for a flow cytometry panel to identify the activation status of various immune cell populations after this compound stimulation.[21][22][23][24][25]
Materials:
-
Single-cell suspension from in vivo or in vitro experiments
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Suggested Antibody Panel:
| Marker | Cell Type | Purpose |
| CD45 | All Leukocytes | General immune cell marker |
| CD3 | T cells | T cell lineage marker |
| CD4 | Helper T cells | T helper cell subset |
| CD8 | Cytotoxic T cells | Cytotoxic T cell subset |
| CD19 | B cells | B cell lineage marker |
| CD11b | Myeloid cells | Macrophages, monocytes, granulocytes |
| Ly6G | Neutrophils | Neutrophil marker |
| Ly6C | Monocytes | Monocyte subset marker |
| F4/80 | Macrophages | Macrophage marker |
| CD11c | Dendritic cells | Dendritic cell marker |
| CD69 | Activated lymphocytes | Early activation marker |
| CD86 | Antigen-presenting cells | Co-stimulatory molecule (activation marker) |
Procedure:
-
Prepare Single-Cell Suspension: Process tissues or cell cultures to obtain a single-cell suspension.
-
Fc Block: Incubate cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Stain for Surface Markers: Add the antibody cocktail to the cells and incubate for 30 minutes on ice in the dark.
-
Wash: Wash the cells twice with flow cytometry buffer.
-
Viability Staining: Resuspend cells in buffer containing a viability dye and incubate according to the manufacturer's instructions.
-
Acquisition: Acquire events on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on live, single cells first, then on specific immune cell populations to assess their activation status based on the expression of activation markers.
Visualizations
Signaling Pathways
References
- 1. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2′3′-cGAMP interactome identifies 2′3′-cGAMP/Rab18/FosB signaling in cell migration control independent of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Polymer-Based Antigen Carrier Activates Two Innate Immune Pathways for Adjuvant-Free Subunit Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell-specific aptamers for targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-type-specific, Aptamer-functionalized Agents for Targeted Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Cell-Specific Aptamers: Recent Advances and Insight into the Selection Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Specific Aptamers for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intercellular cGAMP transmission induces innate immune activation and tissue inflammation in Trex1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunophenotyping by flow cytometry [abcam.com]
- 23. Standardizing Flow Cytometry Immunophenotyping Analysis from the Human ImmunoPhenotyping Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Immunophenotyping Kits for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Enhancing the In Vivo Efficacy of 2',3'-cGAMP Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with 2',3'-cGAMP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in vivo?
2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (this compound) is an endogenous second messenger produced in mammalian cells by the enzyme cGAMP synthase (cGAS) in response to cytoplasmic double-stranded DNA (dsDNA), which can be a sign of cellular damage or pathogen infection.[1][2][3] In vivo, this compound acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][3] Upon binding to STING on the endoplasmic reticulum, it triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3][4] This, in turn, activates an innate immune response, which can subsequently prime a robust adaptive anti-tumor or anti-viral immune response.[4][5]
Figure 1: The cGAS-STING signaling pathway.
Q2: What are the primary challenges when using this compound in vivo?
The therapeutic potential of this compound is often hindered by several factors in vivo:
-
Poor Membrane Permeability: Due to its two negative charges, this compound cannot passively cross cell membranes to reach its cytosolic target, STING.[2][6]
-
Rapid Degradation: this compound is susceptible to hydrolysis by ectonucleotidases, primarily Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which is present in tissue extracts and plasma.[2][7][8] This leads to a short half-life in circulation.
-
Suboptimal Pharmacokinetics: When administered systemically, free this compound is rapidly cleared, resulting in poor biodistribution and limited accumulation in target tissues like tumors.[6][9]
Q3: How can the in vivo stability and delivery of this compound be improved?
Several strategies are being explored to overcome the challenges of in vivo this compound delivery:
-
Nanoparticle Encapsulation: Formulating this compound within nanoparticles, such as polymersomes or liposomes, can protect it from enzymatic degradation, increase its circulation half-life, and improve its accumulation in tumors through the enhanced permeability and retention (EPR) effect.[4][6]
-
Development of Prodrugs: Modifying this compound into a prodrug can neutralize its negative charges, thereby increasing its lipophilicity and facilitating cellular uptake.[10] Once inside the cell, the promoieties are cleaved to release the active this compound.
-
Creation of Hydrolysis-Resistant Analogs: Synthesizing analogs of this compound with modifications like phosphorothioate (B77711) linkages can make them resistant to hydrolysis by enzymes such as ENPP1.[7][11] These analogs often exhibit increased potency compared to the natural compound.[7][8]
Troubleshooting Guide
Problem: Low or no therapeutic effect observed in animal models.
If you are not observing the expected anti-tumor or other therapeutic effects with this compound treatment, consider the following potential causes and solutions:
Figure 2: Troubleshooting low in vivo efficacy.
Quantitative Data Summary
The use of delivery systems can significantly improve the pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of Free vs. Nanoparticle-Encapsulated this compound in Mice
| Parameter | Free 3H-cGAMP | STING-NP Encapsulated 3H-cGAMP | Fold Increase |
| Elimination Half-life (t1/2) | ~2 minutes | 1.3 hours | ~40-fold |
| Area Under the Curve (AUC0-inf) | - | - | 6.5-fold |
| Data synthesized from studies on polymersome-based STING-activating nanoparticles (STING-NPs).[6] |
Key Experimental Protocols
Protocol 1: General In Vivo Formulation of this compound
This protocol provides a general guideline for preparing this compound for in vivo administration. Always refer to the manufacturer's specific instructions for your product.
-
Reconstitution: Reconstitute lyophilized this compound sodium salt in sterile, endotoxin-free water or a buffer like DMSO to create a stock solution.[1][12] For a 5 mM stock, you can reconstitute 500 μg of powder in 139 μl of DMSO.[12]
-
In Vivo Formulation (with PEG/Tween): For systemic administration, a common formulation involves a multi-step process to ensure solubility and stability: a. Take the required volume of the DMSO stock solution. b. Add PEG300 and mix until the solution is clear. c. Add Tween 80 and mix until the solution is clear. d. Finally, add sterile ddH₂O and mix until the solution is clear.[13] Note: Ensure the solution is completely clear before adding the next solvent.[13]
-
Final Concentration: Adjust the final volume with a suitable vehicle (e.g., saline or PBS) to achieve the desired working concentration for injection.
-
Storage: Store the reconstituted stock solution at -20°C for up to one month.[12] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1][12]
Protocol 2: Monitoring STING Pathway Activation In Vivo
This protocol outlines a general workflow to assess the in vivo efficacy of this compound treatment by measuring downstream markers of STING activation.
Figure 3: Workflow for an in vivo efficacy study.
Key Steps:
-
Animal Model: Utilize an appropriate tumor model (e.g., SCCVII or Pan02 in syngeneic mice) or a relevant disease model.[14]
-
Treatment: Administer this compound or its formulation via the desired route (e.g., intratumoral, intravenous).[6][14] Include appropriate control groups (e.g., vehicle control).
-
Sample Collection: At various time points post-treatment, collect tumors, draining lymph nodes, spleens, and blood.
-
Analysis of STING Activation:
-
Gene Expression: Perform qRT-PCR on tissue homogenates to measure the transcript levels of STING-dependent genes, such as Ifnb1 (Interferon-beta 1).[6]
-
Protein Analysis: Use Western blotting to detect the phosphorylation of key signaling proteins like STING and IRF3 in tissue lysates.[12][15] An ELISA can be used to quantify IFN-β protein levels in the serum.[15]
-
Immunophenotyping: Use flow cytometry to analyze the infiltration of immune cells (e.g., CD8+ T-cells, dendritic cells) into the tumor microenvironment.[6][14]
-
References
- 1. invivogen.com [invivogen.com]
- 2. biorxiv.org [biorxiv.org]
- 3. invivogen.com [invivogen.com]
- 4. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in 2',3'-cGAMP ELISA results
Welcome to the technical support center for 2',3'-cGAMP ELISA kits. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter, providing potential causes and step-by-step solutions to ensure the accuracy and reliability of your this compound ELISA results.
High Variability (High Coefficient of Variation - CV)
Question: My duplicate or triplicate sample readings show high variability (high %CV). What are the possible causes and how can I fix this?
Answer:
High coefficient of variation (CV) is a common issue in ELISA experiments and indicates a lack of precision in the assay.[1][2] Generally, an intra-assay CV should be less than 10% and an inter-assay CV should be less than 15%.[2] High CVs can stem from several factors, from pipetting technique to environmental conditions.
Troubleshooting Guide:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[2][3]
-
Solution:
-
Ensure your pipettes are properly calibrated.
-
Use fresh, correctly fitting pipette tips for each standard and sample.[2]
-
Pre-wet the pipette tip 2-3 times with the solution before dispensing.[2]
-
When dispensing, touch the pipette tip to the side of the well to ensure all liquid is transferred.
-
For multi-channel pipettes, ensure all channels are dispensing equal volumes.
-
-
-
Improper Washing: Inefficient or inconsistent washing can leave behind unbound reagents, leading to variability.[1][3]
-
Solution:
-
Ensure all wells are completely filled and emptied during each wash step.
-
If using an automated plate washer, ensure all dispensing tubes are clean and unobstructed.[1]
-
After the final wash, gently tap the inverted plate on a clean paper towel to remove any residual buffer.[1]
-
Consider increasing the soak time during the wash step by an additional 30 seconds.[1]
-
-
-
Bubbles in Wells: Air bubbles can interfere with the optical reading of the plate.[1][3]
-
Solution:
-
Be careful not to introduce bubbles when adding reagents.
-
Before reading the plate, visually inspect for bubbles and gently pop them with a clean pipette tip if necessary.
-
-
-
Edge Effects: Temperature variations across the plate, especially between the outer and inner wells, can lead to inconsistent results.[1][3]
-
Solution:
-
Allow all reagents, samples, and the plate to equilibrate to room temperature before starting the assay.[1][3]
-
During incubation steps, use a plate sealer and place the plate in a temperature-controlled incubator to ensure uniform temperature distribution.[1]
-
Avoid stacking plates during incubation.
-
-
-
Sample and Reagent Preparation: Inhomogeneity in samples or improperly mixed reagents can cause variability.
-
Solution:
-
Vortex or gently mix all samples and reagents thoroughly before use.
-
Ensure standards are properly reconstituted and serially diluted. A degraded standard stock can lead to a poor standard curve and high CV.[1]
-
-
Low Signal or Poor Standard Curve
Question: I am getting a very low signal for my standards and samples, or my standard curve is not linear. What should I do?
Answer:
A weak signal or a poor standard curve can be caused by a variety of factors, including issues with reagents, incubation times, or the experimental setup.
Troubleshooting Guide:
-
Reagent Issues:
-
Solution:
-
Check the expiration dates of all kit components.
-
Ensure that all reagents, especially the standard, conjugate, and substrate, were stored correctly. Improper storage can lead to degradation.[1]
-
Prepare all buffers and reagents according to the kit protocol. Incorrect dilutions are a common source of error.[4][5]
-
-
-
Procedural Errors:
-
Solution:
-
Verify that all incubation times and temperatures were followed as per the protocol. Insufficient incubation can lead to a weak signal.
-
Ensure that reagents were added in the correct order.
-
Confirm that the correct wavelength is being used on the plate reader.[6]
-
-
-
Standard Curve Preparation:
-
Solution:
-
Double-check the dilution calculations for the standard curve.[1]
-
Ensure the standard was fully dissolved and mixed before preparing the serial dilutions.
-
-
High Background
Question: The optical density (OD) readings for my blank or zero standard wells are too high. How can I reduce the background?
Answer:
High background can mask the true signal and reduce the dynamic range of the assay.
Troubleshooting Guide:
-
Inadequate Washing: Insufficient washing is a common cause of high background.[1]
-
Solution:
-
Increase the number of washes or the volume of wash buffer.
-
Ensure thorough aspiration of the wells after each wash.
-
-
-
Contamination:
-
Blocking Issues: Inadequate blocking can lead to non-specific binding of antibodies.
-
Solution:
-
While most kits come with pre-blocked plates, if you are developing your own assay, ensure the blocking buffer is optimized and incubated for the correct amount of time.[1]
-
-
-
Over-incubation:
-
Solution:
-
Adhere to the incubation times specified in the protocol. Over-incubation with the substrate can lead to high background.
-
-
Summary of Troubleshooting Solutions
| Problem | Potential Cause | Recommended Solution |
| High Variability (High CV) | Inconsistent pipetting | Calibrate pipettes, use proper technique, pre-wet tips.[2][3] |
| Improper washing | Ensure complete filling and emptying of wells, tap plate dry.[1][3] | |
| Bubbles in wells | Avoid introducing bubbles, pop any visible bubbles before reading.[1][3] | |
| Edge effects | Equilibrate all components to room temperature, use a plate sealer.[1][3] | |
| Inhomogeneity of samples/reagents | Thoroughly mix all solutions before use. | |
| Low Signal / Poor Standard Curve | Expired or improperly stored reagents | Check expiration dates and storage conditions.[1] |
| Incorrect reagent preparation | Double-check all dilution calculations and follow the protocol exactly.[4][5] | |
| Insufficient incubation | Adhere to the specified incubation times and temperatures. | |
| Degraded standard | Use a freshly prepared standard curve for each assay.[1] | |
| High Background | Inadequate washing | Increase the number of washes or soak time.[1] |
| Reagent contamination | Use fresh pipette tips, avoid cross-contamination.[2] | |
| Over-incubation with substrate | Follow the recommended incubation time for the substrate. | |
| Substrate solution exposed to light | Store substrate solution in the dark.[7] |
Experimental Protocols
Generic this compound Competitive ELISA Protocol
This protocol provides a general workflow for a competitive ELISA to measure this compound. Note: Always refer to the specific protocol provided with your ELISA kit, as reagents and incubation times may vary.[4][7][8][9]
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the Wash Buffer and Assay Buffer by diluting the provided concentrates as instructed in the kit manual.[4][5]
-
Prepare the this compound standard serial dilutions according to the kit's instructions. This typically involves a series of dilutions from a concentrated stock to generate a standard curve.[4][9]
-
Prepare the this compound-HRP conjugate solution as directed.[4][9]
-
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of the standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[8][9] It is recommended to run all standards and samples in duplicate or triplicate.[7]
-
Add the this compound-HRP conjugate to each well (except the blank wells).[7][8]
-
Add the specific antibody to each well (except the blank wells).
-
Cover the plate with a plate sealer and incubate for the time and temperature specified in the manual (e.g., 2 hours at room temperature on an orbital shaker).[8][9]
-
Wash the plate multiple times (e.g., 4-5 times) with the prepared Wash Buffer.[8][9] Ensure to completely aspirate the buffer from the wells after each wash.
-
Add the TMB Substrate solution to each well and incubate in the dark for the recommended time (e.g., 30 minutes at room temperature).[4][9]
-
Stop the reaction by adding the Stop Solution to each well. The color in the wells should change from blue to yellow.[4][8]
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[4][8]
-
Subtract the average absorbance of the blank wells from the readings of all other wells.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.[9]
-
Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve. Remember to account for any dilution factors.[8]
-
Visual Guides
cGAS-STING Signaling Pathway
Caption: Overview of the cGAS-STING pathway leading to Type I Interferon production.
ELISA Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high variability in ELISA results.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. 2bscientific.com [2bscientific.com]
- 3. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. interchim.fr [interchim.fr]
- 6. mybiosource.com [mybiosource.com]
- 7. neobiolab.com [neobiolab.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
comparing the potency of 2',3'-cGAMP vs 3'3'-cGAMP in STING activation
A Comparative Guide for Researchers and Drug Development Professionals
The discovery of the cGAS-STING signaling pathway has opened new avenues for therapeutic intervention in a range of diseases, from infectious diseases to cancer and autoimmune disorders. Central to this pathway are cyclic dinucleotides (CDNs), which act as second messengers to activate the STING (Stimulator of Interferator Genes) protein. Among these, 2',3'-cGAMP, the endogenous mammalian ligand, and 3'3'-cGAMP, a bacterial-derived cyclic dinucleotide, are of significant interest. This guide provides a detailed, data-driven comparison of their potency in activating STING, offering valuable insights for researchers and drug development professionals in the field of immunology and pharmacology.
At a Glance: Key Differences in Potency
The primary distinction between this compound and 3'3'-cGAMP lies in their affinity for the STING protein and, consequently, their efficiency in activating downstream signaling cascades. The endogenous nature of this compound in mammalian cells has led to a highly co-evolved and potent interaction with STING.
| Parameter | This compound | 3'3'-cGAMP | Fold Difference | Reference |
| STING Binding Affinity (Kd) | ~3.79 nM | ~1.04 µM | ~274-fold higher affinity for this compound | [1] |
| IFN-β Induction (EC50) | 15-42 nM | >500 nM (for c-di-GMP) | Significantly more potent | [2] |
Note: The EC50 value for 3'3'-cGAMP in IFN-β induction is not directly available in the cited literature; however, data for c-di-GMP, which also possesses 3',5' phosphodiester bonds, indicates a significantly lower potency compared to this compound[2].
The data clearly indicates that this compound is a substantially more potent activator of human STING than 3'3'-cGAMP. This is attributed to the unique mixed 2'-5' and 3'-5' phosphodiester linkages in this compound, which allows for a more optimal and stable interaction within the STING binding pocket[3].
The STING Signaling Pathway: A Visual Overview
The activation of STING by cGAMP initiates a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. The following diagram illustrates the key steps in this pathway.
Caption: The cGAS-STING signaling pathway.
Experimental Deep Dive: Methodologies for Potency Assessment
Accurate and reproducible assessment of STING agonist potency is crucial for drug discovery and development. Below are detailed protocols for key experiments used to compare this compound and 3'3'-cGAMP.
STING Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively determines the binding affinity of a ligand to the STING protein.
Principle: This competitive assay measures the displacement of a fluorescently labeled cGAMP analog from the STING protein by the test compound. A decrease in the HTRF signal is proportional to the binding affinity of the test compound.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human STING protein (C-terminal domain).
-
Prepare stock solutions of d2-labeled cGAMP (acceptor fluorophore) and a Terbium-cryptate labeled anti-His-tag antibody (donor fluorophore).
-
Prepare serial dilutions of the test compounds (this compound and 3'3'-cGAMP).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound dilutions to the assay plate.
-
Add 2 µL of the STING protein solution.
-
Add 2 µL of the pre-mixed d2-labeled cGAMP and anti-His-tag antibody solution.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (d2) and 620 nm (cryptate).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.
-
Cellular STING Activation Assay (IFN-β Reporter Assay)
This cell-based assay measures the ability of a compound to activate the STING pathway and induce the expression of a downstream reporter gene, typically luciferase under the control of the IFN-β promoter.
Principle: Cells expressing STING and an IFN-β promoter-luciferase reporter construct are treated with the test compound. Activation of STING leads to the production of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
-
Co-transfect the cells with expression plasmids for human STING and an IFN-β promoter-luciferase reporter, along with a constitutively expressed Renilla luciferase plasmid for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
Prepare serial dilutions of this compound and 3'3'-cGAMP.
-
Add the compound dilutions to the cells and incubate for 18-24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Downstream Cytokine Quantification (ELISA for IFN-β)
This assay directly measures the production of the key cytokine IFN-β from immune cells in response to STING activation.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of IFN-β secreted into the cell culture supernatant.
Protocol:
-
Cell Culture and Stimulation:
-
Culture human monocytic THP-1 cells or primary peripheral blood mononuclear cells (PBMCs).
-
Differentiate THP-1 cells into a macrophage-like phenotype using PMA.
-
Seed the cells into a 96-well plate and treat with serial dilutions of this compound and 3'3'-cGAMP.
-
Incubate for 24 hours.
-
-
ELISA Procedure:
-
Collect the cell culture supernatants.
-
Coat a 96-well ELISA plate with an anti-human IFN-β capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add the cell culture supernatants and a standard curve of recombinant human IFN-β to the plate and incubate.
-
Wash the plate and add a biotinylated anti-human IFN-β detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards.
-
Calculate the concentration of IFN-β in the cell culture supernatants based on the standard curve.
-
Plot the IFN-β concentration against the log of the compound concentration to determine the EC50 value.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for comparing the potency of STING agonists.
Caption: Workflow for comparing STING agonist potency.
Conclusion
The available evidence strongly supports the superior potency of this compound over 3'3'-cGAMP in activating the human STING pathway. This is evident from its significantly higher binding affinity and more robust induction of downstream signaling, such as IFN-β production. For researchers and drug developers, this distinction is critical. While both molecules can serve as valuable research tools, the higher potency of this compound and its analogs makes them more attractive candidates for the development of novel therapeutics targeting the STING pathway. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of STING agonists, facilitating the advancement of this promising area of immunology and drug discovery.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for the specific recognition of the metazoan cyclic GMP-AMP by the innate immune adaptor protein STING (Journal Article) | OSTI.GOV [osti.gov]
Comparative Analysis of STING Binding Affinity: 2',3'-cGAMP vs. c-di-GMP
The activation of the Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA from pathogens or cellular damage. This activation is mediated by cyclic dinucleotides (CDNs), with the endogenous mammalian second messenger, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), and the bacterial second messenger, cyclic di-GMP (c-di-GMP), being two of the most studied ligands. Understanding the differences in their binding affinity to STING is crucial for researchers in immunology and professionals in drug development targeting this pathway. This guide provides an objective comparison of their binding performance, supported by experimental data and detailed methodologies.
Binding Affinity Comparison
Experimental evidence consistently demonstrates that this compound binds to human STING with a significantly higher affinity than c-di-GMP.[1][2][3][4] This heightened affinity is a key factor in the potent activation of the STING pathway by the endogenous ligand.[5][6] The unique mixed 2'-5' and 3'-5' phosphodiester linkages in this compound allow for more extensive and favorable interactions within the STING binding pocket compared to the 3'-5' linkages of c-di-GMP.[2][7]
Quantitative Binding Data
The dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, has been determined for both ligands using various biophysical techniques. The following table summarizes these findings from multiple studies.
| Ligand | STING Construct | Method | Dissociation Constant (Kd) | Reference |
| This compound | Human STING (aa 140-379, H232) | ITC | 5.3 µM | [8] |
| Human STING (R232 variant) | ITC | 0.11 µM | [8] | |
| Human STING | SPR | 0.543 µM | [9] | |
| Soluble Human STING | SPR | 9.23 nM | [10][11] | |
| c-di-GMP | Human STING CTD (aa 155-341) | ITC | ~5 µM | [12] |
| Human STING CTD (aa 155-379) | ITC | ~2.4 µM | [12] |
Note: Binding affinities can vary based on the specific STING construct (e.g., full-length, C-terminal domain (CTD), specific polymorphic variants like H232 or R232), protein purification methods, and the experimental conditions used.
STING Signaling Pathway
The binding of a CDN ligand to the STING dimer, located on the endoplasmic reticulum (ER), is the initiating event in a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.[13] Upon binding, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus.[14][15] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor IRF3.[6][15] Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of genes for type I interferons.[6][14]
Experimental Protocols
The quantitative assessment of binding affinity between CDNs and STING is primarily conducted using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: The purified STING protein (e.g., the C-terminal domain, residues 139-379) is dialyzed extensively against the ITC buffer (e.g., HEPES, pH 7.5, 150 mM NaCl).[16] The ligand (this compound or c-di-GMP) is dissolved in the final dialysis buffer to minimize heat of dilution effects. All solutions are degassed before use to prevent air bubbles.[17]
-
Instrument Setup: An ITC instrument, such as a MicroCal ITC200, is used. The sample cell is loaded with the STING protein solution (typically at a concentration of 20-50 µM), and the injection syringe is filled with the ligand solution (typically 200-500 µM).[17]
-
Titration: The experiment is conducted at a constant temperature (e.g., 25°C). A series of small, precise injections of the ligand solution are made into the sample cell containing the STING protein.
-
Data Acquisition: The heat change after each injection is measured and recorded as a power differential between the sample and reference cells.
-
Data Analysis: The raw data, a series of heat-change peaks, are integrated to determine the heat absorbed or released per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the thermodynamic parameters Kd, ΔH, and stoichiometry.[17]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding interactions between an analyte in solution and a ligand immobilized on a sensor chip.
Methodology:
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and purified STING protein is immobilized onto the chip surface via amine coupling.
-
System Setup: The experiment is performed using an SPR instrument (e.g., a Biacore system). A running buffer (e.g., HBS-EP+) is flowed continuously over the chip surface to establish a stable baseline.
-
Binding Measurement: The analyte (this compound or c-di-GMP) is prepared in a series of concentrations in the running buffer. Each concentration is injected and flowed over the sensor chip surface for a specific association time, followed by a flow of running buffer for dissociation.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the change in mass due to analyte binding, is recorded in real-time and plotted as a sensorgram (response units vs. time).
-
Data Analysis: The association and dissociation rates (ka and kd) are determined by fitting the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding). The dissociation constant (Kd) is then calculated as the ratio of the dissociation rate to the association rate (kd/ka).[10][11]
Conclusion
The biophysical data unequivocally show that the endogenous mammalian ligand this compound has a substantially higher binding affinity for STING than the bacterial second messenger c-di-GMP. This difference in affinity, driven by the unique structural features of this compound, underpins its role as a more potent activator of the STING-dependent innate immune response. The experimental protocols detailed herein provide a framework for the continued investigation of STING-ligand interactions, which is essential for the development of novel immunotherapies and vaccine adjuvants.
References
- 1. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. invivogen.com [invivogen.com]
- 5. Distinct Dynamic and Conformational Features of Human STING in Response to 2'3'-cGAMP and c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for the specific recognition of the metazoan cyclic GMP-AMP by the innate immune adaptor protein STING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Navigating Specificity: A Comparative Guide to Anti-2',3'-cGAMP Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals investigating the cGAS-STING pathway, the specificity of reagents is paramount. This guide provides an objective comparison of the cross-reactivity of commercially available anti-2',3'-cGAMP antibodies with other cyclic dinucleotides, supported by experimental data, detailed protocols, and visual diagrams to aid in experimental design and data interpretation.
The cyclic dinucleotide 2',3'-cGAMP is a critical second messenger in the innate immune system, produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. It binds to and activates the Stimulator of Interferon Genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. The structural similarity among various cyclic dinucleotides necessitates the use of highly specific antibodies in immunoassays to ensure accurate quantification of this compound.
Comparative Analysis of Antibody Specificity
To evaluate the performance of anti-2',3'-cGAMP antibodies, we have compiled cross-reactivity data from commercially available ELISA kits. The data is presented as the percentage of cross-reactivity, which indicates the extent to which the antibody recognizes other cyclic dinucleotides relative to its binding to this compound. A lower percentage signifies higher specificity.
| Cyclic Dinucleotide | Cayman Chemical Anti-2',3'-cGAMP Antibody (% Cross-Reactivity) | Thermo Fisher Scientific Anti-2',3'-cGAMP Antibody (% Cross-Reactivity) |
| This compound | 100% | 100% |
| 2'2'-cGAMP | 0.8% | 1.97% |
| 3'3'-cGAMP | <0.01% | 0.03% |
| c-di-AMP | <0.01% | <0.01% (as 2'3'-c-di-AMP2) |
| c-di-GMP | <0.01% | Not Reported |
| cGMP | <0.01% | <0.01% |
| cAMP | <0.01% | <0.01% |
| ATP | <0.01% | Not Reported |
| GTP | <0.01% | Not Reported |
| AMP | Not Reported | <0.01% |
Visualizing Key Processes
To further clarify the biological context and experimental methodology, the following diagrams illustrate the STING signaling pathway and the workflow of a competitive ELISA for measuring this compound.
Experimental Protocols
The cross-reactivity data presented in this guide was generated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following is a generalized protocol based on the methodologies provided by the manufacturers of the evaluated ELISA kits.
Objective: To determine the percentage of cross-reactivity of an anti-2',3'-cGAMP antibody with other cyclic dinucleotides.
Principle: This assay is based on the competition between unlabeled this compound (or other cyclic dinucleotides being tested for cross-reactivity) and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific anti-2',3'-cGAMP antibody. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
Anti-2',3'-cGAMP antibody
-
This compound-enzyme conjugate (e.g., HRP-labeled this compound)
-
This compound standard
-
Cyclic dinucleotides for cross-reactivity testing (e.g., 2'2'-cGAMP, 3'3'-cGAMP, c-di-AMP, c-di-GMP)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound standard and each of the cyclic dinucleotides to be tested for cross-reactivity in the assay buffer.
-
Assay Setup:
-
Add assay buffer to the non-specific binding (NSB) wells.
-
Add assay buffer to the maximum binding (B0) wells.
-
Add the prepared standards and test cyclic dinucleotides to their respective wells.
-
-
Competitive Reaction:
-
Add the this compound-enzyme conjugate to all wells except the blank.
-
Add the anti-2',3'-cGAMP antibody to all wells except the NSB and blank wells.
-
Incubate the plate, typically for 2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, allowing for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the average absorbance for each set of standards and samples.
-
Create a standard curve by plotting the percentage of B/B0 ((Sample OD - NSB OD) / (B0 OD - NSB OD)) x 100 against the concentration of the this compound standards.
-
Determine the concentration of each test cyclic dinucleotide that corresponds to 50% B/B0 from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of this compound at 50% B/B0 / Concentration of test cyclic dinucleotide at 50% B/B0) x 100
-
Conclusion
The data presented in this guide demonstrates that commercially available anti-2',3'-cGAMP antibodies exhibit high specificity for their target analyte. The cross-reactivity with other structurally related cyclic dinucleotides, such as 3'3'-cGAMP, c-di-AMP, and c-di-GMP, is minimal, often below 0.1%. This high degree of specificity is crucial for the accurate quantification of this compound in complex biological samples and for obtaining reliable results in studies of the cGAS-STING pathway. Researchers should, however, always refer to the specific datasheet of the antibody or ELISA kit they are using to be aware of any potential for cross-reactivity that might be relevant to their experimental system.
Unlocking Potent Immune Activation: A Comparative Guide to Novel 2',3'-cGAMP Analogs for STING-Dependent Signaling
For researchers, scientists, and drug development professionals, the quest for potent and specific activators of the STING (Stimulator of Interferon Genes) pathway is a critical frontier in immunotherapy. As the natural ligand for STING, 2',3'-cGAMP has paved the way for the development of novel synthetic analogs with enhanced stability and efficacy. This guide provides an objective comparison of these next-generation STING agonists, supported by experimental data and detailed protocols to aid in the selection and application of the most promising candidates for therapeutic development.
The cGAS-STING signaling pathway is a cornerstone of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a powerful type I interferon response.[1][2][3][4][5] This response is pivotal for antiviral and antitumor immunity, making STING an attractive target for cancer immunotherapy, vaccine adjuvants, and antiviral therapies.[1][6] The discovery that this compound, a cyclic dinucleotide with a unique 2'-5' phosphodiester linkage, is the endogenous high-affinity ligand for human STING has spurred the development of synthetic analogs designed to overcome the limitations of the natural molecule, such as enzymatic degradation.[1][7][8]
Comparative Analysis of Novel this compound Analogs
Recent advancements have led to the creation of various this compound analogs with modified chemical structures that confer improved stability and enhanced STING activation. These modifications often involve alterations to the ribose units or the phosphodiester backbone.[1][9][10] Below is a summary of the performance of representative novel analogs compared to the natural this compound.
| Compound | Modification | Binding Affinity (KD, µM) for hSTING | Cellular Activity (EC50, µM) | Key Features | Reference |
| This compound | Natural Ligand | 0.543 | ~5-10 | Endogenous high-affinity ligand for STING.[7][11] | [11] |
| dideoxy-2',3'-cAAMP (2) | Dideoxyribose modification | Reduced affinity compared to this compound | Not specified | Poxin-stable, demonstrates a high antitumor response in mice.[1] | [1] |
| Compound 8d | Not specified | 0.038 | More potent than this compound | Higher binding affinity and more robust induction of type I IFNs and proinflammatory cytokines compared to this compound.[6] Resistant to enzymatic cleavage.[6] | [6] |
| ADU-S100 (ML RR-S2 CDA) | Thiophosphate-diester bonds | High affinity for hSTING and mSTING | Potent IFN-I production | First-in-class STING agonist to enter clinical trials.[6][12] | [6][12] |
| 5'-endo-phosphorothioate analogs | 5'-S-phosphorothioester linkage | Comparable to ADU-S100 | Comparable to ADU-S100 in THP1 monocytes | Hydrolytically stable against ENPP1 and poxin; avoids diastereomer separation issues during synthesis.[9][10] | [9] |
Visualizing the STING Signaling Pathway and Experimental Confirmation
To understand the mechanism of action of these analogs, it is crucial to visualize the STING signaling cascade they trigger. Furthermore, standardized experimental workflows are essential for the consistent evaluation of their activity.
The diagram above illustrates the activation of the STING pathway, initiated by the binding of cytosolic dsDNA to cGAS, leading to the synthesis of this compound.[2][3][13] This second messenger then binds to and activates STING, triggering its translocation from the endoplasmic reticulum to the Golgi apparatus.[3][13][14] In the Golgi, STING recruits and activates TBK1, which in turn phosphorylates IRF3.[13][14] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other inflammatory genes.[2][13][14]
Experimental Protocols for Evaluating STING-Dependent Signaling
Accurate and reproducible assessment of novel this compound analogs is paramount. The following are detailed methodologies for key experiments used to confirm STING-dependent signaling.
IFN-β Reporter Assay in HEK293T Cells
This assay is a common in vitro method to quantify the activation of the STING pathway by measuring the induction of the IFN-β promoter.
Materials:
-
HEK293T cells
-
Expression plasmids for human STING (pMCSV-hSTING)
-
IFN-β promoter-driven firefly luciferase reporter plasmid (pGL3-IFNβ-firefly.Luc)
-
CMV promoter-driven Renilla luciferase control plasmid (pRL-CMV-renilla.Luc)
-
Lipofectamine 2000
-
Dual-Luciferase Reporter Assay System
-
This compound analogs to be tested
Protocol:
-
Seed HEK293T cells in 96-well plates and grow to 70-80% confluency.
-
Co-transfect cells with the hSTING expression plasmid, IFN-β firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the this compound analogs or a vehicle control.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the analog concentration to determine the EC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful technique to quantify the binding affinity (KD) of novel analogs to purified STING protein.
Materials:
-
Purified recombinant human STING protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound analogs to be tested
Protocol:
-
Immobilize the purified hSTING protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare serial dilutions of the this compound analogs in the running buffer.
-
Inject the analog solutions over the immobilized STING surface at a constant flow rate.
-
Measure the change in the SPR signal (response units) over time to monitor the association and dissociation of the analog.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
In Vivo Tumor Models
To evaluate the therapeutic efficacy of novel STING agonists, in vivo tumor models are indispensable.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound analogs formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound analogs intratumorally or via another desired route at a specified dose and schedule. The control group receives a vehicle control.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the mice for signs of toxicity and record survival data.
-
At the end of the study, tumors can be excised for further analysis, such as immune cell infiltration by flow cytometry or immunohistochemistry.
-
Calculate tumor growth inhibition (TGI) and assess the impact on survival.
Conclusion
The development of novel this compound analogs represents a significant step forward in harnessing the therapeutic potential of the STING pathway. By offering enhanced stability and, in some cases, superior potency, these next-generation agonists are poised to expand the landscape of immunotherapy. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to make informed decisions in their pursuit of innovative STING-targeted therapies. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of even more effective and safer STING agonists for a wide range of clinical applications.
References
- 1. Novel Poxin Stable cGAMP‐Derivatives Are Remarkable STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Make it STING: nanotechnological approaches for activating cGAS/STING as an immunomodulatory node in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. invivogen.com [invivogen.com]
- 8. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE-stable 2'3'-cGAMP analogues, containing 5'-S-phosphorothioester linkage, as STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis and Biological Evaluation of (2′,5′ and 3′5′-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2',3'-cGAMP Quantification in Cell Lysates: A Validation and Comparison of a New ELISA Kit
For researchers in immunology, oncology, and drug development, the accurate measurement of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is critical for understanding the activation of the cGAS-STING pathway, a key component of the innate immune response. The emergence of user-friendly ELISA kits for this compound detection offers a valuable tool for high-throughput screening and mechanistic studies. This guide provides a comprehensive validation of a new this compound ELISA kit and compares its performance against other established methods for quantifying this crucial second messenger in cell lysates.
The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical cellular mechanism for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of this compound from ATP and GTP. This cyclic dinucleotide then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum. STING activation initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, orchestrating an anti-pathogen and anti-tumor immune response.
Performance Comparison of this compound Quantification Methods
Several methods are available for the quantification of this compound in cell lysates, each with its own advantages and limitations. The table below summarizes the key performance characteristics of the new this compound ELISA kit in comparison to alternative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and STING reporter assays.
| Feature | New this compound ELISA Kit | LC-MS/MS | STING Reporter Assays |
| Principle | Competitive ELISA | Mass-to-charge ratio | Biological response (e.g., luciferase) |
| Sensitivity | High (pg/mL to low pmol/mL range)[1][2] | Very High (low nM to pM range)[3] | Variable, depends on cell line and reporter |
| Assay Range | Wide (typically 3-4 orders of magnitude)[2][4] | Wide, requires standard curve | Narrower, prone to saturation |
| Specificity | High, with low cross-reactivity to other cyclic dinucleotides[5] | Very High, can distinguish isomers | High for STING agonists, but indirect |
| Throughput | High (96-well plate format) | Low to Medium | High (plate-based) |
| Time to Result | ~2.5 - 4 hours[1] | Longer, includes sample preparation and run time | 24-48 hours (cell culture and stimulation) |
| Equipment | Standard plate reader | LC-MS/MS system | Plate reader (luminescence/fluorescence) |
| Cost per Sample | Moderate | High | Low to Moderate |
| Sample Type | Cell lysates, tissue extracts, culture media[1][2] | Cell lysates, tissues, biofluids | Intact cells |
Experimental Protocols
New this compound ELISA Kit: Experimental Workflow
The validation of the new this compound ELISA kit involves several key steps to ensure its accuracy, precision, and reliability for measuring this compound in cell lysates. The general workflow is depicted below.
a. Cell Lysis:
-
Culture cells to the desired confluency and treat with appropriate stimuli (e.g., transfection with dsDNA) to induce this compound production.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent). The number of cells per volume of lysis buffer should be optimized for the cell type and expected this compound levels.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
b. This compound ELISA Protocol (Competitive Assay):
This protocol is a generalized version based on commercially available kits.[1][6]
-
Standard Preparation: Prepare a serial dilution of the provided this compound standard to generate a standard curve.
-
Sample Preparation: Dilute cell lysates in the provided assay buffer to fall within the range of the standard curve.
-
Assay Procedure:
-
Add standards and diluted samples to the wells of the antibody-coated microplate.[6]
-
Add the this compound-peroxidase conjugate to each well.[1]
-
Add the anti-2',3'-cGAMP antibody to each well to initiate the competitive binding reaction.[1]
-
Incubate the plate for the recommended time (e.g., 2 hours) at room temperature with shaking.[1]
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate to allow for color development.[6] The intensity of the color is inversely proportional to the amount of this compound in the sample.[6]
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[1]
-
c. Data Analysis and Validation:
-
Standard Curve: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Intra- and Inter-Assay Precision: Assess the reproducibility of the assay by running the same samples multiple times on the same plate (intra-assay) and on different plates on different days (inter-assay).[6]
-
Spike and Recovery: To evaluate matrix effects, spike known amounts of this compound standard into cell lysates and calculate the percentage recovery.
-
Linearity of Dilution: Assess the linearity of the assay by serially diluting a high-concentration sample and determining if the measured concentrations are proportional to the dilution factor.[7]
Alternative Methodologies
a. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):
LC-MS/MS is considered the gold standard for small molecule quantification due to its high sensitivity and specificity.
-
Sample Preparation: This typically involves protein precipitation from the cell lysate followed by solid-phase extraction to enrich for this compound and remove interfering substances. An internal standard (e.g., isotopically labeled this compound) is added for accurate quantification.[3]
-
LC Separation: The extracted sample is injected into a liquid chromatograph to separate this compound from other molecules based on its physicochemical properties.
-
MS/MS Detection: The separated this compound is then ionized and fragmented in the mass spectrometer. Specific parent-daughter ion transitions are monitored for highly selective and sensitive detection.[8]
b. STING Reporter Assays:
These are cell-based assays that measure the activation of the STING pathway as a downstream readout of this compound production.
-
Cell Lines: Use a reporter cell line that expresses a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an interferon-stimulated response element (ISRE).[9][10]
-
Co-culture or Lysate Transfer:
-
Co-culture the reporter cells with the experimental cells that are producing this compound.
-
Alternatively, transfer the cell lysate from the experimental cells to the reporter cells.
-
-
Reporter Gene Assay: After an appropriate incubation period, measure the reporter gene activity according to the manufacturer's instructions.
Conclusion
The new this compound ELISA kit provides a sensitive, specific, and high-throughput method for the quantification of this compound in cell lysates.[5] Its performance is comparable to other commercially available ELISA kits and offers a more accessible and cost-effective alternative to LC-MS/MS for many research applications.[5] While LC-MS/MS remains the gold standard for absolute quantification, the ELISA kit is an excellent tool for screening, relative quantification, and studies requiring the analysis of a large number of samples. STING reporter assays offer a valuable complementary approach for assessing the biological activity of this compound produced by cells. The choice of method will ultimately depend on the specific research question, available resources, and the level of quantitative precision required.
References
- 1. arborassays.com [arborassays.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cambridge Bioscience: 2'3'-cGAMP ELISA [bioscience.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 7. arborassays.com [arborassays.com]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Battle: Comparing the Synthesis of 2',3'-cGAMP via Chemical and Enzymatic Routes
For researchers, scientists, and drug development professionals navigating the synthesis of the potent immunostimulatory molecule 2',3'-cyclic GMP-AMP (2',3'-cGAMP), the choice between chemical and enzymatic approaches is a critical one. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, detailed protocols, and visual workflows to inform your decision-making process.
The synthesis of this compound, a key second messenger in the cGAS-STING innate immunity pathway, is pivotal for research into vaccines, cancer immunotherapy, and autoimmune diseases. While chemical synthesis has been the traditional route, enzymatic methods have emerged as a powerful and sustainable alternative. This comparison delves into the quantitative and qualitative differences between these two approaches.
At a Glance: Chemical vs. Enzymatic Synthesis of this compound
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Yield | Typically low, around 5%[1] | High, often reaching 85-90%[1][2] |
| Purity | Requires extensive purification to remove organic solvents and byproducts. Final purity is high but the process is laborious. | High purity with minimal downstream processing. Endotoxin levels can be kept low (<20 EU/mL)[1]. |
| Reaction Time | Multi-day process, with one report citing a 3-day synthesis[3]. | The enzymatic reaction itself is rapid (hours)[1], but the overall process including enzyme production can take longer. |
| Cost | Can be expensive, especially at research scale, with one source quoting ~$500/mg for LPS-free product. | Substrates like GTP can be costly, but the overall process is considered economically favorable for large-scale production[2]. |
| Scalability | Scalability can be challenging due to the multi-step nature and use of hazardous reagents. | Considered attractive for large-scale, fermentation-based production[1]. |
| Environmental Impact | Significant environmental footprint due to the use of hazardous organic solvents. A life cycle assessment showed an 18 times higher global warming potential compared to the enzymatic route for a 200g production scale[4]. | Environmentally friendly, utilizing aqueous buffers and avoiding organic solvents[1][2]. |
| Key Reagents | Phosphoramidites, protecting groups, hazardous organic solvents (e.g., dichloromethane, acetonitrile)[1]. | cGAS enzyme, ATP, GTP, aqueous buffers[1][2]. |
The cGAS-STING Signaling Pathway
The biological significance of this compound lies in its role as the endogenous ligand for the STING (Stimulator of Interferon Genes) protein. The following diagram illustrates this crucial signaling cascade.
Caption: The cGAS-STING pathway is initiated by cytosolic dsDNA, leading to interferon gene expression.
A Comparative Workflow of this compound Synthesis
The following diagram outlines the major steps involved in both the chemical and enzymatic synthesis of this compound, highlighting the differences in their workflows.
Caption: A comparison of the key stages in the chemical and enzymatic synthesis of this compound.
Experimental Protocols
Chemical Synthesis: Phosphoramidite (B1245037) Method (General Protocol)
The phosphoramidite method is the most common chemical approach for synthesizing this compound and involves a four-step cycle for the sequential addition of nucleotide building blocks on a solid support.
Materials:
-
Protected nucleoside phosphoramidites (5'-DMT-N-acyl-2'-O-TBDMS-3'-phosphoramidite of adenosine (B11128) and guanosine)
-
Solid support (e.g., controlled pore glass)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing agent (e.g., iodine solution)
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
-
Anhydrous acetonitrile
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid-support-bound nucleoside using the deblocking solution.
-
Coupling: The next protected nucleoside phosphoramidite is activated by the activator and couples to the free 5'-hydroxyl group of the support-bound nucleoside.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the iodine solution.
-
Repeat: Steps 1-4 are repeated until the desired dinucleotide sequence is assembled.
-
Cleavage and Deprotection: The synthesized dinucleotide is cleaved from the solid support, and all protecting groups are removed using aqueous ammonia.
-
Purification: The crude product is purified, typically by high-performance liquid chromatography (HPLC), to yield pure this compound.
Enzymatic Synthesis using cGAS
This method utilizes the enzyme cyclic GMP-AMP synthase (cGAS) to catalyze the formation of this compound from ATP and GTP.
Materials:
-
Purified recombinant cGAS enzyme
-
Adenosine triphosphate (ATP)
-
Guanosine triphosphate (GTP)
-
Double-stranded DNA (dsDNA) activator (e.g., herring testis DNA)
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂)[1]
-
E. coli expression system for cGAS production (e.g., BL21(DE3) strain)
-
Purification system (e.g., anion exchange chromatography column)
Procedure:
-
cGAS Expression and Purification:
-
Transform E. coli BL21(DE3) with a plasmid encoding cGAS.
-
Culture the transformed E. coli and induce protein expression (e.g., with IPTG).
-
Harvest the cells, lyse them, and purify the cGAS enzyme using affinity and/or ion-exchange chromatography.
-
-
Enzymatic Reaction:
-
Reaction Quenching and Product Isolation:
-
Terminate the reaction, for example, by heat inactivation of the enzyme.
-
Separate the this compound from the reaction mixture, often through filtration to remove the enzyme.
-
-
Purification:
-
Purify the this compound from the remaining substrates and byproducts using anion exchange chromatography[1].
-
The fractions containing this compound are collected, and the final product can be concentrated and lyophilized.
-
Conclusion
The choice between chemical and enzymatic synthesis of this compound depends on the specific needs of the researcher or organization. Chemical synthesis, while established, is often hampered by low yields, the use of hazardous materials, and a significant environmental impact. In contrast, enzymatic synthesis offers a more sustainable, high-yield, and scalable alternative. For drug development and large-scale production, the enzymatic route presents a compelling case due to its efficiency and environmentally friendly nature. However, the initial investment in producing and purifying the cGAS enzyme must be considered. As research and development in this field continue, further optimization of both methods is expected, potentially leading to even more efficient and cost-effective routes for obtaining this vital immunomodulatory molecule.
References
- 1. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]
- 3. A Multi-Enzyme Cascade Reaction for the Production of 2'3'-cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Life Cycle Assessment of Chemical and Biocatalytic 2'3'-Cyclic GMP-AMP Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized 2',3'-cGAMP by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) is a critical step for obtaining reliable and reproducible results in downstream applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering a robust and quantitative assessment of purity. This guide provides a detailed comparison of HPLC with other analytical methods, supported by experimental data and protocols, to assist in selecting the most appropriate technique for your needs.
The Role of this compound in the cGAS-STING Pathway
This compound is a pivotal second messenger in the cGAS-STING innate immunity pathway. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes this compound from ATP and GTP. This cyclic dinucleotide then binds to and activates the Stimulator of Interferon Genes (STING), an endoplasmic reticulum-resident protein. This activation triggers a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines that orchestrate an immune response. The purity of synthesized this compound is therefore paramount for accurately studying this pathway and for the development of STING-based therapeutics.
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of synthesized this compound involves sample preparation, analysis by the chosen method, and data interpretation to determine the percentage of the main compound and identify any impurities.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the need for quantitation, structural confirmation, and throughput.
| Feature | HPLC-UV | LC-MS/MS | ELISA | Capillary Electrophoresis (CE) | NMR Spectroscopy |
| Principle | Separation based on polarity, UV absorbance detection. | Separation based on polarity, detection by mass-to-charge ratio. | Antigen-antibody binding, colorimetric or fluorescent detection. | Separation based on size-to-charge ratio. | Nuclear magnetic resonance of atomic nuclei. |
| Purity Assessment | Quantitative | Quantitative | Semi-quantitative to Quantitative | Quantitative | Quantitative and Structural |
| Limit of Detection | ng range | pg to fg range[1] | pg to ng range | ng range | µg to mg range |
| Specificity | Good, relies on retention time. | Excellent, relies on retention time and mass fragmentation.[2] | High, but potential for cross-reactivity. | High, based on electrophoretic mobility. | Excellent for structural elucidation. |
| Throughput | Moderate | Moderate | High | High | Low |
| Cost | Moderate | High | Low to Moderate | Moderate | Very High |
| Primary Use | Routine purity testing and quantification. | Impurity identification and high-sensitivity quantification. | High-throughput screening and quantification. | High-resolution separation of charged molecules. | Structural confirmation and purity of bulk material. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a reliable method for the routine purity analysis of synthesized this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in deionized water to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions: [2]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of Solvent A (e.g., 5 mM Ammonium Acetate in water) and Solvent B (Acetonitrile) is typical.
-
Gradient Example: Start with 1.5% B, increase linearly to 10% B over 7.5 minutes, then to 30% B at 10 minutes, and return to initial conditions.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.[2]
-
Column Temperature: Ambient or controlled at 25°C.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.
1. Sample Preparation:
-
Sample preparation is similar to that for HPLC-UV, though lower concentrations may be used due to the higher sensitivity of the instrument.
2. LC-MS/MS Conditions: [1][2]
-
Liquid Chromatography: The same LC conditions as described for HPLC-UV can be employed.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific parent and fragment ions of this compound. For this compound, the transition of m/z 675.1 -> 476.1 is a unique fragment that can be used for identification and quantification.[2]
-
3. Data Analysis:
-
Purity is determined by the relative abundance of the target analyte compared to any detected impurities. The high specificity of MS allows for confident identification of co-eluting impurities.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for quantifying this compound, but it is generally less suited for purity assessment of a synthesized compound due to its reliance on antibody specificity which may not distinguish between closely related impurities. However, it can be a valuable tool for screening large numbers of samples for the presence and approximate concentration of this compound.
1. Principle:
-
A competitive ELISA format is typically used, where the this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the amount of this compound in the sample.
2. Protocol:
-
Protocols are kit-specific. Generally, they involve preparing a standard curve with known concentrations of this compound, adding samples and standards to antibody-coated plates, followed by the addition of an enzyme-linked conjugate, substrate, and subsequent measurement of the colorimetric or fluorescent signal.
3. Data Analysis:
-
The concentration of this compound in the sample is determined by interpolating its signal on the standard curve. Purity is not directly assessed, but the measured concentration can be compared to the expected concentration based on the weighed amount of the synthesized product.
Performance Comparison
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Linearity (R²) | Typically >0.999 | Typically >0.99 | Typically >0.98 |
| Precision (%RSD) | <2% | <5% | 5-15% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 85-115% |
| LOD/LOQ | Higher than LC-MS/MS and ELISA | Lowest | Generally lower than HPLC-UV |
| Impurity Detection | Good for impurities with UV chromophores. | Excellent for identifying and quantifying known and unknown impurities. | Poor, may not detect impurities or may show cross-reactivity. |
Conclusion
For the definitive assessment of the purity of synthesized this compound, HPLC-UV stands out as a robust, reliable, and cost-effective method suitable for routine quality control. It provides accurate quantification of the main component and detection of UV-active impurities.
LC-MS/MS is the gold standard for high-sensitivity analysis and impurity identification. Its superior specificity and low detection limits make it invaluable for in-depth characterization and for detecting impurities that may not be visible by UV.
ELISA is a powerful tool for high-throughput quantification of this compound in biological samples but is not the primary choice for purity assessment of a synthesized product due to its indirect nature and potential for cross-reactivity.
Other techniques such as Capillary Electrophoresis can offer high-resolution separations, while NMR Spectroscopy is unparalleled for absolute structural confirmation and can be used for quantitative purity assessment of bulk material.
The selection of the most appropriate method will ultimately be guided by the specific analytical needs, available instrumentation, and the stage of research or drug development. For routine purity checks of synthesized this compound, a validated HPLC-UV method is often sufficient and recommended. For more comprehensive analysis and impurity profiling, LC-MS/MS is the preferred technique.
References
Safety Operating Guide
Proper Disposal of 2',3'-cGAMP: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of all laboratory reagents is a fundamental aspect of responsible research. This guide provides essential safety and logistical information for the proper disposal of 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a key second messenger in innate immunity signaling pathways. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed during handling and disposal.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat to prevent skin and eye contact.[4]
-
Ventilation: Handle the solid form of this compound in a well-ventilated area or under a chemical fume hood to minimize the potential for inhalation of any dust.[1][4]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1][2] Absorb the spill with inert material, collect it into a suitable, closed container, and dispose of it as chemical waste.
Quantitative Data Summary
Safety Data Sheets (SDS) from multiple suppliers indicate that this compound is not a hazardous substance.[1][2][3] The following table summarizes its key identifiers and hazard status.
| Identifier | Value | Reference |
| Chemical Name | 2',3'-cyclic GMP-AMP | [5] |
| Synonyms | Cyclic [G(2',5')pA(3',5')p], cGAMP | [5] |
| Molecular Formula | C₂₀H₂₄N₁₀O₁₃P₂ (free acid) | [5] |
| GHS Classification | Not a hazardous substance or mixture | [1][2][3] |
| HMIS/NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [3] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound in solid form and in aqueous solutions.
Core Principle: Treat as Non-Hazardous Chemical Waste
Unless mixed with other hazardous materials, this compound waste should be managed as non-hazardous chemical waste. It is imperative to consult and adhere to your institution's specific chemical waste disposal policies.
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired solid this compound, along with any contaminated items such as weighing paper or microfuge tubes, in a designated container for solid chemical waste.
-
Aqueous Solutions: Collect aqueous solutions of this compound in a designated container for liquid chemical waste. Do not dispose of these solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for non-hazardous materials.
-
Sharps: Any sharps contaminated with this compound, such as needles or pipette tips, should be disposed of in a designated sharps container.
Step 2: Waste Container Labeling
Properly label all waste containers with the following information:
-
The words "Non-Hazardous Waste" (if applicable and allowed by your institution) or "Chemical Waste".
-
The full chemical name: "2',3'-cyclic GMP-AMP".
-
The concentration (for solutions).
-
The date of accumulation.
-
The laboratory and principal investigator's name.
Step 3: Waste Storage
Store waste containers in a designated, secure area within the laboratory, away from general laboratory traffic. Ensure that the containers are kept closed to prevent spills.
Step 4: Arrange for Professional Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[6] Follow their specific procedures for waste collection requests.
Experimental Protocols Cited
While this document focuses on disposal, the handling of this compound in experimental settings necessitates specific protocols. For instance, in cellular assays, this compound is often reconstituted in DMSO to create a stock solution, which is then further diluted in an appropriate buffer for cell treatment.[7] A common working concentration for inducing an interferon response in cell culture is in the range of 0.1-100 µg/ml.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, Bacterial Second Messenger - Jena Bioscience [jenabioscience.com]
- 6. ibc.utah.edu [ibc.utah.edu]
- 7. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
